PD153035
Description
AG 1517 is a quinazoline derivative that selectively inhibits EGFR kinase activity and suppresses the growth of psoriatic keratinocytes.
Properties
IUPAC Name |
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPANGZZENHZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165328 | |
| Record name | PD-153035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153436-54-5 | |
| Record name | 4-(3-Bromophenylamino)-6,7-dimethoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153436-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD-153035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-153035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153436-54-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PD-153035 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC62B68RSL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Core Mechanism of PD153035: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD153035 is a potent and highly specific synthetic molecule recognized for its profound inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and methodologies for its experimental evaluation. Quantitative data are systematically presented, and key experimental protocols are outlined to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the underlying biological processes.
Core Mechanism of Action: Potent and Specific EGFR Tyrosine Kinase Inhibition
This compound exerts its primary biological effect through the potent and specific inhibition of the EGFR tyrosine kinase.[1][2][3] As a quinazoline derivative, it functions as an ATP-competitive inhibitor, binding reversibly to the ATP-binding pocket within the catalytic domain of the EGFR.[4] This competitive binding prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the EGFR and its downstream substrates, thereby blocking the initiation of the EGFR signaling cascade.
The remarkable potency of this compound is underscored by its extremely low inhibitory constants. In cell-free assays, it has demonstrated a Ki (inhibition constant) of 5.2 to 6 pM and an IC50 (half-maximal inhibitory concentration) as low as 25 to 29 pM for EGFR.[3] This high affinity contributes to its ability to rapidly suppress EGFR autophosphorylation at nanomolar concentrations in various cell lines.[2]
Notably, this compound exhibits high selectivity for EGFR over other tyrosine kinases. Studies have shown that it has minimal effect on other receptor tyrosine kinases such as PDGFR, FGFR, and the insulin receptor, as well as non-receptor tyrosine kinases like Src, even at concentrations as high as 50 µM.[5] However, it does show some inhibitory activity against the closely related HER2/neu receptor, but at significantly higher concentrations than those required for EGFR inhibition.[1][2]
Beyond its canonical role as an EGFR inhibitor, emerging evidence suggests that this compound may possess alternative mechanisms of action. These include the ability to intercalate into DNA and to induce epigenetic modifications by affecting histone acetylation.[6] These EGFR-independent effects may contribute to its overall cytotoxic profile in cancer cells.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the activity of this compound from various in vitro and cell-based assays.
| Parameter | Target/Cell Line | Value | Reference(s) |
| Ki | EGFR (cell-free) | 5.2 - 6 pM | [3] |
| IC50 | EGFR (cell-free) | 25 - 29 pM | [3] |
| IC50 | EGF-stimulated EGFR autophosphorylation in A431 cells | 14 nM | |
| IC50 | Proliferation of A431 cells | < 1 µM | [1][2] |
| IC50 | Proliferation of DiFi cells | < 1 µM | [1] |
| IC50 | Proliferation of GEO cells | < 1 µM | [1] |
| Inhibition of Heregulin-dependent HER2/neu phosphorylation | HER2/neu-overexpressing cell lines | 1400-2800 nM | [1][2] |
Signaling Pathway Analysis
This compound's inhibition of EGFR tyrosine kinase activity leads to the downstream suppression of multiple signaling pathways critical for cell proliferation, survival, and differentiation. The two major pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.
Experimental Protocols
EGFR Tyrosine Kinase Assay (Cell-Free)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound on EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Phosphotyrosine-specific antibody conjugated to a detectable enzyme (e.g., HRP)
-
Detection substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the wells with PBS.
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells.
-
Add the recombinant EGFR kinase to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to each well. Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by washing the wells with PBS.
-
Add the phosphotyrosine-specific antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the detection substrate.
-
After color development, add the stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A431)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This protocol details the procedure to detect the inhibition of EGF-induced EGFR autophosphorylation by this compound in whole-cell lysates.
Materials:
-
Cancer cell line (e.g., A431)
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and anti-loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate the cells and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of the EGFR tyrosine kinase, acting as an ATP-competitive antagonist. Its primary mechanism of action involves the blockade of EGFR autophosphorylation and the subsequent inhibition of downstream signaling pathways, such as the MAPK and PI3K-Akt pathways, which are crucial for cancer cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted activities of this compound and to explore its therapeutic potential further. The existence of EGFR-independent mechanisms, including DNA intercalation and epigenetic modulation, adds another layer of complexity to its biological profile and warrants further investigation. This comprehensive understanding is essential for the rational design of future studies and the development of novel anti-cancer strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DNA interaction of the tyrosine protein kinase inhibitor this compound and its N-methyl analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PD153035: A Potent EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of PD153035, a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR). It details the compound's primary molecular target, summarizes its inhibitory activity, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action within the EGFR signaling pathway.
Core Target and Mechanism of Action
This compound is a small molecule inhibitor that primarily targets the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), also known as ErbB1 or HER1.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the catalytic domain of the EGFR tyrosine kinase.[2] This binding prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[1][2] While this compound is highly specific for EGFR, it has been shown to exhibit some inhibitory activity against the closely related HER2/neu receptor at higher concentrations.[2]
Quantitative Inhibitory Activity
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory constants and cellular potencies of this compound.
| Target | Ki (pM) | IC50 (pM) | Assay Type |
| EGFR | 5.2 | 25 | Cell-free assay |
| Cell Line | IC50 (nM) for EGFR Autophosphorylation Inhibition | Notes |
| A431 | >75 | Human epidermoid carcinoma, EGFR overexpressing |
| HER2/neu overexpressing | 1400-2800 | Heregulin-dependent tyrosine phosphorylation |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the inhibitory activity of this compound.
Biochemical EGFR Kinase Inhibition Assay (Continuous-Read Fluorescent Assay)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
This compound stock solution in DMSO
-
384-well, non-binding surface microtiter plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in 50% DMSO.
-
Enzyme and Substrate Preparation: Prepare a 10X stock of EGFR kinase and a 1.13X stock of ATP and the fluorescent peptide substrate in the 1X kinase reaction buffer.
-
Pre-incubation: In a 384-well plate, add 5 µL of the EGFR kinase solution to each well. Add 0.5 µL of the serially diluted this compound or DMSO (vehicle control) to the respective wells. Incubate the plate for 30 minutes at 27°C.
-
Reaction Initiation: Start the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence every 71 seconds for 30-120 minutes at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.
-
Data Analysis: Determine the initial velocity of the reaction from the linear phase of the fluorescence curve. Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based EGFR Autophosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
Human cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed A431 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 24 hours. Treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-EGFR antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal. Plot the normalized signal against the inhibitor concentration to determine the IC50 for autophosphorylation inhibition.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for characterizing an EGFR inhibitor.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: Workflow for Characterizing this compound Activity.
References
PD153035: An In-depth Technical Guide to a Potent EGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD153035 is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its high affinity and selectivity for EGFR have made it a valuable research tool for studying EGFR-driven signaling pathways and a foundational molecule in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo activities, detailed experimental protocols, and a summary of key quantitative data. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various human cancers, making it a prime target for therapeutic intervention. This compound, a quinazoline derivative, emerged as a highly potent and selective inhibitor of the EGFR tyrosine kinase, demonstrating picomolar inhibitory constants.[2][3] This document serves as a detailed resource on the core scientific and technical aspects of this compound.
Mechanism of Action
This compound exerts its inhibitory effect by competing with adenosine triphosphate (ATP) at the catalytic site of the EGFR tyrosine kinase domain.[4] This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The primary consequence of this action is the suppression of EGFR-mediated cellular processes, including mitogenesis, gene expression, and oncogenic transformation.[3]
Signaling Pathway
The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[1] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling pathways, principally the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways.[5] These pathways are central to cell proliferation, survival, and motility. This compound effectively blocks these downstream events by inhibiting the initial autophosphorylation step.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. A specific inhibitor of the epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Core of EGFR Inhibition: A Technical Guide to PD153035 and Its Synonyms
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, PD153035, and its recognized synonyms: SU-5271, AG1517, and ZM 252868. This document is designed to furnish researchers, scientists, and professionals in drug development with the critical data and methodologies necessary for the effective utilization and further investigation of this compound. The information compiled herein encompasses its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of its interaction with key cellular signaling pathways.
Compound Overview and Mechanism of Action
This compound is a small molecule inhibitor that exhibits high affinity and specificity for the ATP-binding site within the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1][2][3] By competitively and reversibly binding to this site, this compound effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[3][4] The inhibition of EGFR autophosphorylation prevents the recruitment and activation of a multitude of intracellular signaling proteins, thereby disrupting key cellular processes such as proliferation, survival, and differentiation that are often dysregulated in cancer.[4][5][6]
The synonyms SU-5271, AG1517, and ZM 252868 refer to the same chemical entity, N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine, and are often used interchangeably in scientific literature.[7]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been extensively characterized across various in vitro and cellular assays. The following tables summarize key quantitative data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| Ki (EGFR) | 5.2 pM | Cell-free assay | [2] |
| 6 pM | Cell-free assay | [1][7] | |
| IC50 (EGFR) | 25 pM | Cell-free assay | [1][7] |
| 29 pM | Cell-free assay | [8] |
Table 1: In Vitro Enzymatic Inhibition of EGFR
| Cell Line | Cancer Type | IC50 | Assay Type | Reference |
| A-431 | Human Epidermoid Carcinoma | 0.22 µM | Growth Inhibition | [8] |
| DiFi | Human Colon Adenocarcinoma | 0.3 µM | Growth Inhibition | [8] |
| DU145 | Human Prostate Carcinoma | 0.4 µM | Growth Inhibition | [8] |
| MDA-MB-468 | Human Breast Adenocarcinoma | 0.68 µM | Growth Inhibition | [8] |
| ME180 | Human Cervical Carcinoma | 0.95 µM | Growth Inhibition | [8] |
Table 2: Cellular Growth Inhibition in EGFR-Overexpressing Cancer Cell Lines
Key Signaling Pathway: EGFR Inhibition
This compound's primary mechanism of action is the direct inhibition of the EGFR signaling pathway. Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. These phosphorylated tyrosines serve as docking sites for adaptor proteins and enzymes that initiate multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the PLCγ pathway. These pathways are crucial for regulating cell proliferation, survival, and motility. This compound blocks the initial autophosphorylation step, thereby preventing the activation of these downstream effectors.[5][6][9]
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro EGFR Kinase Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against EGFR kinase.
Caption: General workflow for an in vitro EGFR kinase assay.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ATP
-
Tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound (or synonyms) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 384-well plate, add 2.5 µL of EGFR kinase solution to each well.
-
Add 2.5 µL of the this compound dilutions or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Record the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT or Resazurin-based)
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
EGFR-expressing cancer cell line (e.g., A431)
-
Complete cell culture medium
-
This compound (or synonyms) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
For MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
For Resazurin-based assay:
-
Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours.
-
Read the fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Western Blotting for EGFR Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of EGFR in cultured cells.
Caption: Workflow for Western blot analysis of EGFR phosphorylation.
Materials:
-
EGFR-expressing cell line
-
This compound
-
EGF (or other EGFR ligand)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere. Serum-starve the cells overnight before treatment.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
Conclusion
This compound and its synonyms are invaluable tools for the study of EGFR signaling and its role in cancer biology. The data and protocols presented in this technical guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of this potent EGFR inhibitor. The provided information on its quantitative pharmacological properties, mechanism of action, and detailed experimental methodologies is intended to facilitate reproducible and high-quality research in the field of oncology and drug discovery.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Temporal Resolution of Autophosphorylation for Normal and Oncogenic Forms of EGFR and Differential Effects of Gefitinib† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mucosalimmunology.ch [mucosalimmunology.ch]
- 9. promega.com [promega.com]
The Chemical Architecture of PD153035: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's chemical structure and its interaction with biological systems is paramount. This guide provides an in-depth analysis of PD153035, a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
This compound, also known by its synonyms AG 1517 and SU 5271, is a small molecule inhibitor that has been instrumental in the study of EGFR signaling and the development of targeted cancer therapies. Its high affinity and specificity for EGFR make it a valuable tool in oncological research.
Chemical Identity and Structure
This compound is chemically designated as 4-[(3-Bromophenyl)amino]-6,7-dimethoxyquinazoline. Its structure is characterized by a quinazoline core, a dimethoxy-substituted benzene ring, and a 3-bromoanilino moiety. This specific arrangement of functional groups is crucial for its potent inhibitory activity.
| Chemical Identifier | Value |
| IUPAC Name | 4-[(3-Bromophenyl)amino]-6,7-dimethoxyquinazoline |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC[1] |
| Molecular Formula | C₁₆H₁₄BrN₃O₂ |
| Molecular Weight | 360.21 g/mol |
| CAS Number | 153436-54-5 |
Mechanism of Action: Targeting the EGFR Signaling Cascade
This compound exerts its biological effects by acting as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[2][3] The binding of ligands, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation cascade activates downstream signaling pathways crucial for cell proliferation, survival, and differentiation.
This compound competitively binds to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation effectively halts the initiation of downstream signaling cascades. The primary pathways affected by the inhibition of EGFR are:
-
RAS-RAF-MAPK Pathway: This pathway is a major driver of cell proliferation, and its inhibition by this compound can lead to cell cycle arrest.
-
PI3K/AKT Pathway: A critical pathway for cell survival and apoptosis resistance, its suppression by this compound can promote programmed cell death in cancer cells.
-
JAK/STAT Pathway: Involved in the regulation of gene transcription related to cell survival and proliferation, this pathway is also attenuated by EGFR inhibition.
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through various in vitro assays. The following tables summarize key inhibitory concentrations against EGFR and its effects on different cancer cell lines.
Table 1: In Vitro Inhibitory Activity against EGFR
| Parameter | Value | Assay Conditions |
| Kᵢ | 5.2 pM[4] | Cell-free assay |
| IC₅₀ | 25 pM[5] | Cell-free assay |
| IC₅₀ (EGFR Autophosphorylation) | 14 nM | A431 human epidermoid carcinoma cells[6] |
| IC₅₀ (EGFR Autophosphorylation) | 15 nM | Swiss 3T3 fibroblasts[7] |
Table 2: Growth Inhibitory Activity (IC₅₀) in Human Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Expression | IC₅₀ (µM) |
| A431 | Epidermoid Carcinoma | Overexpression | 0.22[7] |
| DiFi | Colon Adenocarcinoma | Overexpression | 0.3[7] |
| DU145 | Prostate Carcinoma | Overexpression | 0.4[7] |
| MDA-MB-468 | Breast Adenocarcinoma | Overexpression | 0.68[7] |
| ME180 | Cervical Carcinoma | Overexpression | 0.95[7] |
| H513 | Malignant Pleural Mesothelioma | High | 1.8[8] |
| H2595 | Malignant Pleural Mesothelioma | High | 2.9[8] |
| NPC-TW01 | Nasopharyngeal Carcinoma | Not specified | 12.9[7] |
| NPC-TW04 | Nasopharyngeal Carcinoma | Not specified | 9.8[7] |
| HONE-1 | Nasopharyngeal Carcinoma | Not specified | 18.6[7] |
This compound also exhibits inhibitory activity against the closely related HER2/neu receptor, but at significantly higher concentrations (1400-2800 nM).[9]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of a compound's activity. The following sections provide methodologies for key assays used to characterize EGFR inhibitors like this compound.
EGFR Tyrosine Kinase Inhibition Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP, [γ-³²P]ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂, 50 µM sodium vanadate)
-
Trichloroacetic acid (TCA)
-
Filter paper
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant EGFR enzyme, and the poly(Glu, Tyr) substrate.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting the reaction mixture onto filter paper and immersing it in cold 10% TCA.
-
Wash the filter papers extensively with 5% TCA to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is commonly used to determine the cytotoxic or cytostatic effects of a compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[10]
Western Blotting for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR in cells treated with an inhibitor, providing a direct measure of the inhibitor's target engagement.
Materials:
-
Cancer cell lines
-
This compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1173), anti-total-EGFR, and a loading control (e.g., anti-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to grow to a desired confluency.
-
Serum-starve the cells for several hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated EGFR, total EGFR, and the loading control.[11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
PD153035: A Potent Inhibitor of EGFR Phosphorylation
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of PD153035, a highly potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. We will explore its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Mechanism of Action
This compound is a quinazoline-based, ATP-competitive inhibitor of the EGFR tyrosine kinase.[1] By binding to the ATP-binding pocket of the EGFR's intracellular kinase domain, this compound effectively blocks the autophosphorylation of the receptor that is induced by the binding of its ligands, such as Epidermal Growth Factor (EGF).[2] This inhibition of phosphorylation prevents the recruitment and activation of downstream signaling proteins, thereby blocking the activation of critical cellular pathways like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are pivotal in regulating cell proliferation, survival, and differentiation.
The inhibitory effect of this compound is highly specific for the EGFR. While it shows some activity against the closely related HER2/neu receptor at significantly higher concentrations, it has minimal effect on other tyrosine kinases such as the platelet-derived growth factor (PDGF) receptor, fibroblast growth factor (FGF) receptor, and insulin receptor at concentrations up to 50 µM.[2][3]
Quantitative Inhibitory Activity
The potency of this compound in inhibiting EGFR kinase activity has been quantified in various assays. The following tables summarize the key inhibitory constants.
| Parameter | Value | Assay Condition |
| IC₅₀ | 25 pM | Purified EGFR tyrosine kinase |
| Kᵢ | 5.2 pM | Cell-free assay |
| IC₅₀ | 29 pM | Cell-free assay |
Table 1: In Vitro Inhibitory Potency of this compound against EGFR [1][4][5][6]
| Cell Line | IC₅₀ for Inhibition of EGF-dependent EGFR Phosphorylation |
| Swiss 3T3 fibroblasts | 15 nM |
| A-431 human epidermoid carcinoma | 14 nM |
Table 2: Cellular Inhibition of EGFR Phosphorylation by this compound [7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a general experimental workflow for evaluating the inhibitory effect of this compound on EGFR phosphorylation.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Activity.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in inhibiting EGFR phosphorylation.
Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound and EGF.
Materials:
-
A431 (or other suitable EGFR-overexpressing) cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
EGF stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture A431 cells in complete growth medium to 70-80% confluency.
-
Serum-starve the cells by replacing the complete medium with serum-free medium for 16-18 hours.
-
Prepare working solutions of this compound in serum-free medium at the desired concentrations.
-
Treat the cells with the this compound solutions or vehicle (DMSO) for 1 hour.
-
Stimulate the cells by adding EGF to a final concentration of 50 ng/mL for 15 minutes at 37°C.
-
Proceed immediately to cell lysis.
Cell Lysis
This protocol details the extraction of total cellular proteins.
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Place the cell culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
In Vitro EGFR Kinase Assay
This protocol describes a method to determine the direct inhibitory effect of this compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP
-
Tyrosine kinase substrate (e.g., a synthetic peptide)
-
This compound serial dilutions
-
384-well plates
-
Plate reader
Procedure:
-
In a 384-well plate, pre-incubate the EGFR kinase with serially diluted this compound or DMSO for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Monitor the reaction kinetics by measuring the fluorescence or luminescence signal at regular intervals for 30-120 minutes.
-
Calculate the initial reaction velocity from the linear portion of the progress curves.
-
Plot the initial velocity against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[2]
Western Blotting for Phospho-EGFR
This protocol details the detection of phosphorylated and total EGFR levels in cell lysates.
Materials:
-
Protein lysates
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To detect total EGFR, the membrane can be stripped and re-probed with the anti-total-EGFR antibody.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods to Investigate EGFR Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com.cn [promega.com.cn]
- 7. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]
PD153035: An In-depth Technical Guide to its Effects on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PD153035 is a highly potent and specific synthetic inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By competing with ATP at the kinase domain, this compound effectively blocks EGFR autophosphorylation, a critical step in the activation of downstream signaling cascades that are frequently dysregulated in various human cancers. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, its impact on key downstream signaling pathways including MAPK/ERK, PI3K/Akt, and STAT3, and standardized protocols for its investigation.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the ATP-binding site within the intracellular kinase domain of EGFR. This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor, thereby inhibiting its autophosphorylation and subsequent activation. The high affinity of this compound for the EGFR kinase domain is demonstrated by its low picomolar Ki and IC50 values.[1] This potent inhibition of EGFR phosphorylation is the primary mechanism through which this compound exerts its cellular effects.
Downstream Signaling Pathways Affected by this compound
The inhibition of EGFR autophosphorylation by this compound has profound effects on a multitude of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The primary pathways impacted are the Ras/Raf/MEK/ERK (MAPK), PI3K/Akt, and STAT3 signaling cascades.
MAPK/ERK Pathway
The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and differentiation. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, leading to the activation of the Ras/Raf/MEK/ERK cascade. While direct quantitative data on the dose-dependent inhibition of ERK phosphorylation by this compound is not extensively reported, the potent inhibition of EGFR, the primary activator of this pathway, strongly indicates a significant reduction in ERK signaling. The general effect of EGFR tyrosine kinase inhibitors is the suppression of ERK phosphorylation.
PI3K/Akt Pathway
The PI3K/Akt pathway is a major regulator of cell survival, growth, and metabolism. Activated EGFR recruits and activates phosphatidylinositol 3-kinase (PI3K), which in turn leads to the phosphorylation and activation of Akt. Studies have shown that treatment with this compound can improve insulin-induced Akt phosphorylation in certain contexts, suggesting a complex interplay with this pathway.[2] However, in cancer cells where this pathway is driven by EGFR, this compound is expected to inhibit Akt phosphorylation. One study indicated that in non-small cell lung cancer cells, the PI3K/Akt pathway is a key downstream target of EGFR signaling.[3]
STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and inflammation. EGFR activation can lead to the phosphorylation and activation of STAT3, either directly or through intermediaries like Janus kinases (JAKs). Research has demonstrated that this compound can lead to a decrease in the constitutive activation of STAT3 in head and neck cancer cells.[4] This inhibition of STAT3 activation is a key downstream effect of this compound's anti-cancer activity.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Target | Assay Type | Reference |
| Ki | 5.2 pM | EGFR | Cell-free kinase assay | |
| IC50 | 25 pM | EGFR | Cell-free kinase assay | [1] |
| IC50 | 14 nM | EGFR Autophosphorylation | Cellular assay (A431 cells) | [1] |
| Cell Line | Cancer Type | IC50 (Cell Growth) | Reference |
| Various EGFR-overexpressing human cancer cell lines | Multiple | < 1 µM | [5] |
| HER2/neu-overexpressing cell lines | Breast Cancer | Not reached at doses up to 2.5 µM | [5] |
Note: While this compound potently inhibits EGFR phosphorylation, specific IC50 values for the dose-dependent inhibition of downstream signaling proteins such as p-ERK, p-Akt, and p-STAT3 are not consistently reported in publicly available literature. The provided data focuses on direct enzyme inhibition and overall cell growth inhibition.
Experimental Protocols
Western Blot Analysis of EGFR and Downstream Signaling Protein Phosphorylation
This protocol outlines the procedure for assessing the phosphorylation status of EGFR, ERK, Akt, and STAT3 in response to this compound treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., A431, MDA-MB-468) in 6-well plates and grow to 70-80% confluency.
-
Serum starve the cells for 12-24 hours to reduce basal phosphorylation levels.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1-4 hours).
-
For stimulated conditions, add EGF (e.g., 100 ng/mL) for the last 15-30 minutes of the incubation period.
2. Cell Lysis:
-
Place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein extract).
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5 minutes.
-
Load 20-30 µg of total protein per lane into a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-Akt (Ser473), total Akt, p-STAT3 (Tyr705), and total STAT3 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Cell Viability/Proliferation (MTT) Assay
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
3. MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
4. Solubilization of Formazan:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker for 15-30 minutes to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from the no-cell control wells.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signaling pathways.
Experimental Workflow Diagrams
Caption: Workflow for Western blot analysis of this compound effects.
Caption: Workflow for MTT cell viability assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on PD153035 in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD153035 is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in the signaling pathways of numerous human cancers.[1] This technical guide provides a comprehensive overview of preliminary in vitro studies investigating the effects of this compound on various cancer cell lines. It details the compound's mechanism of action, its impact on cell proliferation and apoptosis, and its modulation of downstream signaling pathways. This document also includes detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate comparative analysis. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase, effectively blocking its autophosphorylation and subsequent activation of downstream signaling cascades.[2] It has demonstrated high specificity for EGFR, with a Ki (inhibition constant) value of 5.2 pM in cell-free assays.[2] Studies have shown that this compound can completely inhibit EGF-dependent EGFR autophosphorylation at concentrations greater than 75 nM in cancer cell lines that overexpress EGFR.[1][2] While highly potent against EGFR, this compound shows significantly less activity against the closely related HER2/neu receptor, requiring much higher concentrations (1400-2800 nM) to reduce heregulin-dependent tyrosine phosphorylation in HER2/neu-overexpressing cells.[1]
Beyond its primary role as an EGFR inhibitor, some studies suggest this compound may have additional mechanisms of action. One notable finding is its ability to upregulate the tumor suppressor retinoic acid receptor-beta (RAR-β) through EGFR-independent epigenetic mechanisms, specifically by causing demethylation of the RAR-β2 promoter and stimulating histone acetylation. Furthermore, in non-small cell lung cancer (NSCLC) models, this compound has been shown to reverse multidrug resistance mediated by the ABCG2 transporter by down-regulating its expression and attenuating its efflux activity.[3]
Effects on Cancer Cell Lines
Inhibition of Cell Proliferation
This compound has been shown to cause dose-dependent growth inhibition in a wide range of human cancer cell lines that overexpress EGFR.[1] The growth-inhibitory activity of this compound in cultures driven by endogenous ligands correlates with the number of EGFR receptors on the cell surface.[1]
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| A-431 | Epidermoid Carcinoma | 3 | EGF responsive |
| MDA-MB-468 | Breast Cancer | 6.7 | EGF responsive |
| Various EGFR-overexpressing cell lines | Multiple | < 1 | In monolayer cultures |
| HER2/neu-overexpressing cell lines | Multiple | Not reached (up to 2.5 µM) |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Induction of Apoptosis
This compound has been demonstrated to induce apoptosis in certain cancer cell lines. For instance, in the XG-1 multiple myeloma cell line, this compound not only decreased proliferation but also induced significant apoptosis.[4] However, in ZR-75-1 breast cancer cells, treatment with this compound for up to six days did not promote apoptosis as measured by annexin-V binding.[5] This suggests that the apoptotic response to this compound may be cell-type specific.
Modulation of Downstream Signaling Pathways
The inhibition of EGFR tyrosine kinase activity by this compound leads to the suppression of downstream signaling pathways crucial for cancer cell growth and survival.
MAPK Pathway
Studies have shown that this compound effectively inhibits the EGF-induced activation of the Ras/Raf/MEK/ERK (MAPK) pathway. Specifically, it has been observed to inhibit the EGF-induced mobility shift of Raf1 and the activation of MEK.[6]
STAT3 Pathway
In the XG-1 myeloma cell line, this compound was found to block the phosphorylation of STAT3 induced by the EGFR ligand HB-EGF.[4] This inhibition of STAT3 activation is a likely contributor to the observed decrease in proliferation and survival of these cells.[4]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Colony Formation (Soft Agar) Assay
This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of carcinogenesis.
-
Base Agar Layer: Prepare a 0.6% agar solution in complete medium. Add 1.5 mL of this solution to each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Suspension in Top Agar: Harvest and count the cells. Prepare a cell suspension in complete medium at a concentration of 8,000 cells/mL. Mix the cell suspension with an equal volume of 0.7% low-melting-point agarose solution (kept at 37°C) to get a final concentration of 4,000 cells/mL in 0.35% agarose.
-
Plating: Immediately layer 1.5 mL of the cell-agarose suspension on top of the solidified base agar layer.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks. Feed the cells every 3-4 days by adding 200 µL of complete medium containing the desired concentration of this compound or vehicle control.
-
Staining and Counting: After the incubation period, stain the colonies with 0.005% crystal violet for 1 hour. Count the number of colonies (typically >50 cells) using a microscope.
Western Blot for EGFR Phosphorylation
This method is used to detect the phosphorylation status of EGFR upon treatment with this compound.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours. Pre-treat the cells with desired concentrations of this compound for 1-2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Mix the protein lysates with Laemmli sample buffer, boil, and load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-EGFR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Signaling Pathways
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro studies of this compound.
Conclusion
The preliminary in vitro studies on this compound have established it as a potent and selective inhibitor of EGFR tyrosine kinase with significant anti-proliferative effects in cancer cell lines overexpressing EGFR. Its ability to inhibit key downstream signaling pathways like MAPK and STAT3 provides a clear mechanistic basis for its anticancer activity. While its efficacy in inducing apoptosis appears to be cell-line dependent, its potential to overcome multidrug resistance and its novel epigenetic activity warrant further investigation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and conduct further studies to explore the full therapeutic potential of this compound in oncology.
References
- 1. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. protocols.io [protocols.io]
- 4. [Role of this compound in the induction of apoptosis of XG-1 myeloma cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
The Specificity of PD153035 for EGFR: A Technical Guide
Introduction: PD153035 is a potent and highly selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competing with ATP at the catalytic site of the kinase domain, it effectively blocks the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. This technical guide provides an in-depth analysis of the specificity of this compound for EGFR, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions and workflows for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways like the RAS/MAPK and PI3K/AKT cascades. This compound binds to the ATP-binding pocket of the EGFR kinase domain, preventing this autophosphorylation and thereby inhibiting the activation of these critical signaling pathways.[1]
Quantitative Data on Specificity and Potency
The specificity of this compound is underscored by its high potency against EGFR in contrast to other kinases, including the closely related HER2/neu.
Table 1: In Vitro Inhibitory Activity of this compound against EGFR
| Parameter | Value | Assay Type | Reference |
| Ki | 5.2 pM | Cell-free | [2] |
| Ki | 6 pM | Cell-free | [3][4] |
| IC₅₀ | 25 pM | Cell-free | [3] |
Table 2: Selectivity Profile of this compound
| Target | Inhibition Metric | Value | Comments | Reference |
| EGFR | IC₅₀ | < 1 µM | In monolayer cultures of EGFR-overexpressing cell lines. | [5] |
| HER2/neu | IC₅₀ | Not Reached | At doses up to 2.5 µM in HER2/neu-overexpressing cells. | [5] |
| HER2/neu | Concentration | 1400 - 2800 nM | Required to reduce heregulin-dependent tyrosine phosphorylation. | [5] |
Table 3: Cellular Activity of this compound
| Cell Line Type | Activity Metric | Concentration | Comments | Reference |
| EGFR-overexpressing cells | Complete inhibition of EGF-dependent EGFR autophosphorylation | > 75 nM | Demonstrates potent inhibition of receptor activation in a cellular context. | [5] |
| Malignant Pleural Mesothelioma (high EGFR) | IC₅₀ for cell proliferation | 1800 - 2900 nM | Shows growth-inhibitory effects are dependent on EGFR expression levels. | [6] |
| A431 Tumor Xenografts (in vivo) | Suppression of EGFR tyrosine phosphorylation | 80-90% | Following a single 80 mg/kg i.p. dose in nude mice. | [4] |
EGFR Signaling Pathway and Inhibition
This compound's inhibition of EGFR autophosphorylation prevents the recruitment and activation of downstream signaling molecules, effectively shutting down multiple pro-survival and proliferative pathways.
Experimental Protocols
Characterizing the specificity and potency of an EGFR inhibitor like this compound involves a series of in vitro and cell-based assays.
In Vitro EGFR Kinase Inhibition Assay (Luminescent)
This assay quantifies the enzymatic activity of purified EGFR and the inhibitory effect of test compounds by measuring the amount of ADP produced in the kinase reaction.
Methodology:
-
Reaction Setup: Prepare a master mix containing purified recombinant EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in a kinase assay buffer.
-
Compound Addition: Add serial dilutions of this compound (or vehicle control) to the wells of a 96-well or 384-well plate.
-
Initiation: Add the EGFR/substrate master mix to the wells, followed by an ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[1]
-
ATP Depletion: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[1][7]
-
Signal Generation: Add a Kinase Detection Reagent, which converts the ADP generated into ATP and subsequently generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Detection: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to EGFR activity.
Cellular EGFR Autophosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Plate EGFR-expressing cells (e.g., A431) and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal receptor activation, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-6 hours).
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes to induce robust EGFR autophosphorylation.[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Immunoblotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to ensure equal loading.
-
Cell Proliferation Assay (MTT/MTS)
This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-treated controls.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).[8]
-
Viability Measurement: Add a tetrazolium salt reagent (e.g., MTT or MTS) to each well. Metabolically active cells will reduce the salt into a colored formazan product.
-
Data Acquisition: After a 1-4 hour incubation, measure the absorbance of the formazan product using a microplate reader.
-
Data Analysis: Normalize absorbance values to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression to calculate the IC₅₀ value.[8]
In Vivo Specificity and Efficacy
Studies in animal models confirm the ability of this compound to inhibit EGFR in a tumor setting. In immunodeficient nude mice bearing A431 human epidermoid tumor xenografts, a single intraperitoneal dose of this compound resulted in a rapid 80-90% suppression of EGFR tyrosine phosphorylation.[4] However, this inhibition was transient, with phosphorylation levels returning to baseline after 3 hours despite the continued presence of micromolar concentrations of the drug in the tumor.[4] This highlights challenges related to sustained delivery and pharmacodynamics for maintaining target inhibition in vivo.
Furthermore, a radiolabeled version of the compound, ¹¹C-PD153035, has been developed as a PET tracer to non-invasively image and quantify EGFR expression levels in tumors, demonstrating a strong correlation between tracer uptake and EGFR expression.[9]
Potential Off-Target Activities
While highly selective for EGFR, some EGFR-independent activities of this compound have been reported, which are critical to consider for data interpretation.
-
Epigenetic Modulation: this compound has been shown to upregulate the tumor suppressor Retinoic Acid Receptor-beta (RAR-β) in an EGFR-independent manner. This effect may be related to a DNA-intercalating activity of the compound, leading to demethylation of the RAR-β2 promoter and increased histone acetylation.[10]
-
MDR Reversal: In non-small cell lung cancer models, this compound was found to reverse multidrug resistance (MDR) mediated by the ABCG2 transporter. It achieves this by inhibiting the efflux activity of ABCG2 and down-regulating its protein expression.[11]
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of the EGFR tyrosine kinase, with picomolar potency in enzymatic assays and profound inhibitory effects on EGFR signaling and cell proliferation in cellular and in vivo models. Its specificity is highlighted by its significantly lower activity against other kinases like HER2/neu. However, researchers should be aware of its potential EGFR-independent, off-target activities, such as epigenetic modulation and inhibition of drug transporters. A comprehensive understanding of both its on-target specificity and potential off-target effects is essential for the robust design of experiments and the accurate interpretation of results in cancer research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of the epidermal growth factor receptor tyrosine kinase by this compound in human A431 tumors in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. promega.com.cn [promega.com.cn]
- 8. benchchem.com [benchchem.com]
- 9. Further characterization of the epidermal growth factor receptor ligand 11C-PD153035 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Epidermal growth factor receptor (EGFR) inhibitor this compound reverses ABCG2-mediated multidrug resistance in non-small cell lung cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
PD153035: In Vitro Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD153035 is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By targeting the ATP-binding site of the kinase domain, this compound effectively blocks EGFR autophosphorylation and subsequent downstream signaling cascades, making it a valuable tool for studying EGFR-dependent cellular processes and a potential therapeutic agent in EGFR-overexpressing cancers. These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture-based assays to assess its effects on cell viability, EGFR signaling, and oncogenic potential.
Mechanism of Action
This compound is a highly selective inhibitor of EGFR, a member of the ErbB family of receptor tyrosine kinases. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for adaptor proteins and enzymes that initiate downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are critical regulators of cell proliferation, survival, migration, and differentiation. This compound competitively binds to the ATP pocket of the EGFR kinase domain, preventing autophosphorylation and the activation of these downstream signaling cascades.
Data Presentation
Inhibitory Activity of this compound
| Parameter | Value | Target | Assay Type | Reference |
| Ki | 5.2 pM | EGFR | Cell-free | [1] |
| IC50 | 25 pM | EGFR | Cell-free | [3] |
Cellular Activity of this compound
| Cell Line | Assay Type | IC50 / EC50 | Notes | Reference |
| EGFR-overexpressing cell lines | Monolayer Growth Inhibition | < 1 µM | Activity correlates with EGFR expression levels. | [2] |
| HER2/neu-overexpressing cell lines | Monolayer Growth Inhibition | > 2.5 µM | Significantly less potent against HER2/neu. | [2] |
| A-431 | EGF-stimulated receptor autophosphorylation | 14 nM | ||
| Cells overexpressing EGFR | EGF-dependent EGFR autophosphorylation | >75 nM for complete inhibition | [1][2] |
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Experimental Workflow Diagram
References
Optimal Working Concentration of PD153035 in A431 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining and utilizing the optimal working concentration of PD153035, a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, in A431 human epidermoid carcinoma cells. A431 cells, known for their high EGFR expression, serve as a critical model system for studying EGFR-targeted therapies. This guide outlines the mechanism of action of this compound, its effects on A431 cell proliferation and EGFR signaling, and provides standardized protocols for key experimental assays.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a frequent event in various human cancers, including non-small cell lung cancer and glioblastoma, making it a prime target for therapeutic intervention. The A431 cell line is a widely used model for studying EGFR-driven tumorigenesis due to its overexpression of EGFR.
This compound is a highly specific and potent small-molecule inhibitor of the EGFR tyrosine kinase.[2] It competitively blocks the ATP binding site in the kinase domain, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][3] Understanding the optimal working concentration of this compound in A431 cells is crucial for accurately assessing its biological effects and for the development of novel anti-cancer therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in A431 cells.
Table 1: Inhibition of EGFR Phosphorylation
| Parameter | Concentration | Reference |
| IC50 for EGF-stimulated EGFR autophosphorylation | 14 nM | [4] |
| Concentration for complete inhibition of EGFR autophosphorylation | >75 nM | [5] |
| Rapid suppression of EGFR tyrosine phosphorylation (80-90% in tumors) | Nanomolar concentrations | [6] |
Table 2: Inhibition of Cell Growth and Viability
| Parameter | Concentration | Reference |
| IC50 for cell growth inhibition (monolayer culture) | < 1 µM | [5] |
| Antiproliferative activity (MTT assay) after 68 hrs recovery | IC50: 4.4 µM | [4] |
| Reversible inhibition of EGF-stimulated growth | Micromolar concentrations | [5] |
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway Inhibition by this compound
This compound inhibits the intrinsic tyrosine kinase activity of EGFR, preventing its autophosphorylation upon ligand binding. This blockade abrogates the recruitment and activation of downstream signaling molecules, ultimately leading to the inhibition of cell proliferation and survival.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
A general workflow for evaluating the effect of this compound on A431 cells involves cell culture, treatment, and subsequent analysis of cell viability and target engagement.
Caption: General experimental workflow for cell-based assays with this compound.
Experimental Protocols
A431 Cell Culture
-
Cell Line: A431 (human epidermoid carcinoma)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
A431 cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Protocol:
-
Seed A431 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
Western Blot Analysis for EGFR Phosphorylation
This protocol is for detecting the phosphorylation status of EGFR.
-
Materials:
-
A431 cells
-
6-well plates
-
This compound stock solution
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Protocol:
-
Seed A431 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on the cell cycle distribution.
-
Materials:
-
A431 cells
-
6-well plates
-
This compound stock solution
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Protocol:
-
Seed A431 cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Conclusion
The optimal working concentration of this compound in A431 cells is dependent on the specific experimental endpoint. For inhibiting EGFR autophosphorylation, concentrations in the low nanomolar range (10-100 nM) are effective. For inducing growth arrest and cytotoxicity, a broader range up to the low micromolar level may be required. It is recommended that researchers perform dose-response experiments for their specific assay to determine the most appropriate concentration. The protocols provided herein offer a standardized framework for investigating the effects of this compound on A431 cells, facilitating reproducible and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. A specific inhibitor of the epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the epidermal growth factor receptor tyrosine kinase by this compound in human A431 tumors in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving PD153035 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of PD153035 solutions in Dimethyl Sulfoxide (DMSO) for various experimental applications. This compound is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results.
Quantitative Data Summary
The solubility of this compound in DMSO can vary depending on the specific form of the compound (e.g., free base vs. hydrochloride salt) and the experimental conditions. The following table summarizes key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Source |
| Molecular Weight | 360.21 g/mol (free base) 396.67 g/mol (hydrochloride salt) | [1][2] |
| Solubility in DMSO | ≥3.97 mg/mL (with gentle warming) 6 mg/mL (16.65 mM) ~0.25 - 4 mg/mL (hydrochloride salt) Up to 33.33 mg/mL (92.53 mM) (with sonication) | [1][2][3][4][5] |
| Recommended Stock Solution Concentration | 1-10 mM | General laboratory practice |
| Storage of Stock Solution | -20°C for several months -80°C for up to 2 years | [2][5] |
| Final DMSO Concentration in Cell Culture | <0.5% | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (powder form)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination, especially if the stock solution will be used for cell culture experiments.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder.
-
Adding DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM). It is recommended to use fresh DMSO as moisture can reduce the solubility[1][8].
-
Dissolution:
-
Vortex the solution thoroughly for 2-5 minutes.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 10 minutes can aid in dissolution[2].
-
Alternatively, sonication in an ultrasonic bath for a short period can also be used to facilitate dissolution[2][4]. For some forms, heating up to 60°C with ultrasonication may be necessary[4].
-
-
Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound[8].
-
Store the aliquots at -20°C for short-term storage (up to a month) or at -80°C for long-term storage (6 months to 2 years)[5][6].
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound[6].
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as used for the highest concentration of the compound. This is essential to account for any effects of the solvent on the cells. The final concentration of DMSO in the cell culture should ideally be below 0.5% to avoid cytotoxicity[6][7].
-
Cell Treatment: Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration.
Visualizations
Signaling Pathway of this compound Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. lifetein.com [lifetein.com]
- 8. selleckchem.com [selleckchem.com]
PD153035 Stock Solution: A Detailed Guide for Researchers
Application Note and Protocols for the Preparation and Storage of PD153035 Stock Solutions
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper preparation and storage of stock solutions for this compound, a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Adherence to these protocols is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Introduction to this compound
This compound is a highly selective, ATP-competitive inhibitor of EGFR, a receptor tyrosine kinase frequently implicated in cancer cell proliferation and survival.[1][2] With an IC₅₀ value in the picomolar range, it serves as a valuable tool in studying EGFR-mediated signaling pathways and for the development of targeted cancer therapies.[1][3] Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo experiment.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound and its hydrochloride salt, which are essential for accurate stock solution preparation.
| Property | This compound (Free Base) | This compound Hydrochloride | Source(s) |
| Molecular Formula | C₁₆H₁₄BrN₃O₂ | C₁₆H₁₄BrN₃O₂ · HCl | ,[4] |
| Molecular Weight | 360.21 g/mol | 396.67 g/mol | ,[3],[4] |
| Appearance | Solid | Crystalline solid | [5],[4] |
| Solubility in DMSO | ≥3.97 mg/mL (with gentle warming) | 0.25 - 4 mg/mL (may require warming) | [5],[6],[4] |
| Solubility in Ethanol | Insoluble | Insoluble | [5],[7] |
| Solubility in Water | Insoluble | Sparingly soluble | [5],[8] |
| Recommended Storage (Solid) | -20°C | 4°C or -20°C, sealed from moisture | ,[6],[4] |
| Stock Solution Storage | Below -20°C for several months | -20°C for up to 6 months; -80°C for extended storage | [5],[1],[6] |
Experimental Protocols
Materials and Equipment
-
This compound (or this compound hydrochloride) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional, for warming)
-
Pipettes and sterile, filtered pipette tips
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many laboratory applications.
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Step-by-Step Procedure:
-
Determine the form of this compound: Check if you are using the free base (MW: 360.21 g/mol ) or the hydrochloride salt (MW: 396.67 g/mol ) to ensure accurate calculations.
-
Weigh the Compound: Carefully weigh a precise amount of the this compound powder using a calibrated analytical balance. For example, weigh out 1 mg.
-
Calculate the Required DMSO Volume: Use the following formula to calculate the volume of DMSO needed to achieve a 10 mM concentration:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
Example for 1 mg of this compound Hydrochloride (MW: 396.67 g/mol ): Volume (L) = 0.001 g / (396.67 g/mol x 0.010 mol/L) = 0.0002521 L = 252.1 µL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming at 37°C for 10 minutes or brief sonication can be applied.[5]
-
Aliquoting: Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short to medium-term storage (up to 6 months).[1] For long-term storage, -80°C is recommended.[6] Protect the vials from light.
Note on Solubility: The solubility of this compound in DMSO can be limited.[5] If a higher concentration is required, it is advisable to perform a small-scale solubility test first. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[7][8]
Signaling Pathway Context
This compound exerts its biological effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Understanding this pathway is crucial for designing experiments and interpreting results.
Simplified EGFR Signaling Pathway
Caption: this compound inhibits EGFR autophosphorylation.
Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which ultimately drive cellular processes like proliferation, survival, and migration. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing this crucial autophosphorylation step, thereby blocking downstream signaling.[1][2]
Stability and Storage Recommendations
-
Solid Form: Store this compound powder at -20°C in a desiccator.[4] The hydrochloride salt can be stored at 4°C for short periods but -20°C is recommended for long-term stability.[6]
-
Stock Solutions: As mentioned, store DMSO stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][5] When stored properly, DMSO stock solutions are stable for several months.[5]
-
Aqueous Solutions: It is not recommended to store this compound in aqueous solutions for more than one day, as it is sparingly soluble and may be less stable.[4] For cell culture experiments, dilute the DMSO stock solution into the aqueous culture medium immediately before use.
Working Concentrations
The optimal working concentration of this compound will vary depending on the specific cell line and experimental setup.
-
In vitro cell-based assays: Typical working concentrations range from the low nanomolar to the low micromolar range. For example, it has been shown to inhibit EGFR phosphorylation in A431 cells with an IC₅₀ of 14 nM and inhibit the growth of various cancer cell lines with IC₅₀ values ranging from 0.22 µM to 18.6 µM.[6][8]
-
In vivo studies: A dosage of 80 mg/kg has been used in nude mice xenograft models to effectively suppress EGFR phosphorylation in tumors.[5]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Conclusion
Proper preparation and storage of this compound stock solutions are paramount for obtaining reliable and reproducible experimental data. By following these detailed protocols and recommendations, researchers can ensure the integrity and efficacy of this potent EGFR inhibitor in their studies. Always refer to the manufacturer's specific instructions for the lot of compound being used.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. PD 153035 hydrochloride | CAS 183322-45-4 | ZM 252868 | this compound | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for PD153035 Treatment in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD153035 is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] By targeting the ATP-binding site of the EGFR's intracellular domain, this compound effectively blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition of EGFR signaling can lead to the suppression of tumor cell proliferation and survival, making this compound a valuable tool for preclinical cancer research, particularly in xenograft mouse models. These application notes provide detailed protocols and compiled data for the use of this compound in such models.
Mechanism of Action
This compound exerts its anti-tumor effects by competitively inhibiting the tyrosine kinase activity of EGFR. This prevents the receptor from phosphorylating itself and other downstream substrates upon ligand binding. The key signaling cascades affected by this compound-mediated EGFR inhibition include the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/AKT pathway, a major regulator of cell survival and apoptosis. By disrupting these pathways, this compound can induce cell cycle arrest and promote apoptosis in cancer cells that are dependent on EGFR signaling.
Data Presentation
The following table summarizes quantitative data from preclinical studies utilizing this compound in xenograft mouse models. This information is intended to provide a comparative overview of its application and efficacy across different cancer types.
| Cell Line | Cancer Type | Mouse Strain | This compound Dosage and Administration | Efficacy | Reference |
| A431 | Human Epidermoid Carcinoma | Athymic Nude Mice | 80 mg/kg, single intraperitoneal (i.p.) injection | 80-90% suppression of EGFR tyrosine phosphorylation in tumors within 15 minutes.[2] | Fry et al., 1996 |
| H460/MX20 | Human Non-Small Cell Lung Cancer | Athymic Nude Mice | In combination with topotecan | Significantly reversed multidrug resistance and exhibited synergistic anticancer activity.[3] | To et al., 2018 |
Experimental Protocols
I. A431 Xenograft Model for EGFR Phosphorylation Inhibition Study
This protocol is based on the methodology described by Fry et al. (1996).
A. Cell Culture and Animal Model
-
Cell Line: A431 (human epidermoid carcinoma) cells, known for high EGFR expression.
-
Animal Strain: Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
-
Cell Culture: Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation for Injection: Harvest cells at 80-90% confluency using trypsin-EDTA. Wash the cells with sterile PBS and resuspend in PBS or serum-free media at a concentration of 1 x 10^7 cells/mL.
B. Tumor Implantation
-
Subcutaneously inject 0.1 mL of the A431 cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Allow tumors to reach a size of approximately 100-200 mm³ before initiating treatment. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
C. This compound Formulation and Administration
-
Vehicle Preparation: A suitable vehicle for oral administration of this compound is a homogeneous suspension in Carboxymethylcellulose sodium (CMC-Na).[4] For intraperitoneal injection, a formulation in a vehicle such as DMSO or a mixture of DMSO and Cremophor EL may be considered, though specific solubility and tolerability studies are recommended.
-
This compound Preparation: For an 80 mg/kg dose, weigh the appropriate amount of this compound powder and suspend it in the chosen vehicle to the desired concentration. Ensure the solution is homogenous before administration.
-
Administration: Administer a single 80 mg/kg dose of this compound via intraperitoneal injection.
D. Endpoint Analysis: EGFR Phosphorylation
-
At selected time points post-injection (e.g., 15 minutes, 1 hour, 3 hours), euthanize the mice.
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen or process them for protein extraction.
-
Homogenize the tumor tissue and perform protein lysis.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated EGFR (pEGFR) and total EGFR by Western blotting or ELISA to quantify the inhibition of EGFR autophosphorylation.
II. General Protocol for Xenograft Tumor Growth Inhibition Study
This protocol outlines a general workflow for assessing the effect of this compound on tumor growth.
A. Study Design
-
Animal Groups: Randomize tumor-bearing mice into the following groups (n=5-10 mice per group):
-
Vehicle control
-
This compound treatment group(s) (different doses or schedules)
-
Positive control (optional, a known effective drug)
-
-
Dosing Regimen: Determine the dose, frequency, and duration of this compound treatment based on preliminary studies or literature.
B. Treatment and Monitoring
-
Administer this compound or vehicle to the respective groups according to the established schedule.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals throughout the study.
C. Study Termination and Data Analysis
-
The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100
-
Tumor volumes can be plotted over time to generate tumor growth curves for each group.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Standard workflow for a cell line-derived xenograft (CDX) study.
References
- 1. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the epidermal growth factor receptor tyrosine kinase by this compound in human A431 tumors in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor (EGFR) inhibitor this compound reverses ABCG2-mediated multidrug resistance in non-small cell lung cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Cell Viability Assays with PD153035 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD153035 is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] By targeting the ATP-binding site of the EGFR kinase domain, this compound effectively blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Dysregulation of the EGFR signaling cascade is a common feature in various cancers, making it a key target for therapeutic intervention. Inhibition of this pathway by this compound can lead to cell cycle arrest and induction of apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.
These application notes provide detailed protocols for assessing the effects of this compound on cell viability and apoptosis using common in vitro assays: the MTT assay, Trypan Blue exclusion assay, and Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Data Presentation
Quantitative Analysis of this compound Activity
The inhibitory effects of this compound on cell viability are often quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce a biological response by 50%. The IC50 values for this compound can vary depending on the cell line and the assay conditions.
| Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) | Citation |
| A-431 | Epidermoid Carcinoma | Not Specified | 3 | [1] |
| MDA-MB-468 | Breast Cancer | Not Specified | 6.7 | [1] |
Note: The effective concentration for complete inhibition of EGF-dependent EGFR autophosphorylation in overexpressing cells is reported to be >75 nM.[2]
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for assessing cell viability with this compound.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A-431, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
Materials:
-
Cancer cell lines (e.g., ZR-75-1)
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of the assay.
-
Treat cells with various concentrations of this compound (e.g., 1 µM) for the desired duration (e.g., 48-72 hours).[3]
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.
-
-
Staining:
-
Cell Counting:
-
Load the cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
-
Data Analysis:
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Collect both the culture supernatant (containing floating cells) and the adherent cells (after trypsinization).
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
References.
References
Application Notes: Long-Term Storage and Stability of PD153035 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD153035 is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with an IC50 in the picomolar range.[1][2][3][4] It functions by competing with ATP at its binding site on the EGFR, thereby preventing autophosphorylation and blocking downstream signaling pathways.[3][5] Given its high potency, maintaining the stability and integrity of this compound solutions during storage is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a comprehensive guide to the recommended storage conditions, stability profiles, and protocols for assessing the integrity of this compound solutions over time.
Mechanism of Action: EGFR Signaling Inhibition
This compound exerts its biological effect by inhibiting the tyrosine kinase activity of EGFR.[2][6][7] Upon binding of a ligand such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, activating downstream cascades like the RAS-RAF-MEK-ERK pathway, which are crucial for cell proliferation and survival. This compound specifically blocks the autophosphorylation step, thereby inhibiting these downstream signals.[5][6][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD 153035 hydrochloride | CAS 183322-45-4 | ZM 252868 | this compound | Tocris Bioscience [tocris.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] this compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner. | Semantic Scholar [semanticscholar.org]
- 8. selleckchem.com [selleckchem.com]
Application of PD153035 in the Elucidation of Autocrine Signaling Loops
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autocrine signaling, a process where a cell secretes a hormone or chemical messenger that binds to autocrine receptors on that same cell, is a critical mechanism governing cellular behavior, including proliferation, differentiation, and survival. Dysregulation of autocrine loops is a hallmark of various pathologies, most notably cancer, where it can drive uncontrolled cell growth and resistance to therapies. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a frequently implicated player in such aberrant autocrine signaling. PD153035, a potent and specific inhibitor of EGFR tyrosine kinase, has emerged as an invaluable chemical tool for dissecting the components and downstream consequences of these autocrine loops. This document provides detailed application notes and protocols for utilizing this compound in the study of autocrine signaling.
Mechanism of Action of this compound
This compound is a quinazoline-based compound that acts as a potent and specific inhibitor of the EGFR (also known as ErbB1) tyrosine kinase.[1][2] It exerts its inhibitory effect by competing with ATP for its binding site within the catalytic domain of the EGFR.[3] This blockade of ATP binding prevents the autophosphorylation of the receptor upon ligand binding, a critical initial step in the activation of downstream signaling cascades.[1][2] By inhibiting EGFR autophosphorylation, this compound effectively abrogates the cellular responses mediated by this receptor, including mitogenesis and oncogenic transformation.[2] Its high specificity for EGFR over other tyrosine kinases makes it a precise tool for isolating the effects of EGFR-mediated signaling.[2]
Application in Studying Autocrine Signaling Loops
The study of autocrine signaling often involves disrupting the loop to observe the functional consequences. This compound is particularly well-suited for this purpose in systems where EGFR ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), are endogenously produced and act on the same cells.[4][5] In such scenarios, the continuous self-stimulation of EGFR leads to sustained proliferation and survival signals.
By introducing this compound, researchers can specifically block the EGFR tyrosine kinase activity, thereby interrupting the autocrine loop. The resulting cellular effects, such as decreased proliferation, induction of apoptosis, or changes in gene expression, can then be attributed to the disruption of this specific signaling pathway. This approach has been instrumental in demonstrating the reliance of certain cancer cell lines on EGFR autocrine signaling for their growth and survival.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity, compiled from various studies. These values can serve as a guide for designing experiments.
| Parameter | Value | Cell Line/System | Reference |
| Ki (EGFR Tyrosine Kinase) | 5 pM - 5.2 pM | Cell-free assay | [1][2] |
| IC50 (EGFR Tyrosine Kinase) | 25 pM | Cell-free assay | [6] |
| Effective Concentration (Inhibition of EGF-dependent EGFR autophosphorylation) | >75 nM | Cells overexpressing EGFR | [1][4] |
| IC50 (Growth Inhibition in Monolayer Culture) | < 1 µM | Most EGFR-overexpressing cell lines | [4] |
| EC50 (Growth Inhibition) | 3 µM | A-431 cells | [3] |
| EC50 (Growth Inhibition) | 6.7 µM | MDA-MB-468 cells | [3] |
| Concentration for EGFR dimer formation | 1-10 µM | A431 cells | [7] |
| Concentration to reverse ABCG2-mediated multidrug resistance | Varies | Non-small cell lung cancer cells | [8] |
Experimental Protocols
Protocol 1: Inhibition of EGFR Autophosphorylation in an Autocrine System
This protocol details the steps to assess the ability of this compound to inhibit the constitutive EGFR phosphorylation that is characteristic of an autocrine loop.
1. Cell Culture and Serum Starvation: a. Culture the cancer cell line of interest, known or suspected to have an EGFR autocrine loop (e.g., A431, MDA-MB-468), in its recommended growth medium to sub-confluency. b. To reduce basal EGFR activation from exogenous growth factors in the serum, aspirate the growth medium and replace it with a serum-free or low-serum medium for 12-24 hours prior to the experiment.
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[9] b. On the day of the experiment, dilute the this compound stock solution in a serum-free medium to achieve a range of final concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). c. Aspirate the serum-free medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. d. Incubate the cells with this compound for a predetermined time (e.g., 2 hours).
3. Cell Lysis: a. After incubation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris. e. Collect the supernatant containing the protein extract.
4. Western Blot Analysis: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). b. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068) overnight at 4°C. f. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. h. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EGFR.
Protocol 2: Cell Viability Assay to Assess the Impact of Disrupting the Autocrine Loop
This protocol is designed to quantify the effect of inhibiting the autocrine EGFR signaling on cell proliferation and viability.
1. Cell Seeding: a. Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. b. Allow the cells to adhere and grow overnight in their standard growth medium.
2. This compound Treatment: a. Prepare a serial dilution of this compound in the appropriate cell culture medium. b. Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control. c. Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
3. Viability Assessment (e.g., using AlamarBlue or MTT): a. Following the incubation period, add the viability reagent (e.g., AlamarBlue) to each well according to the manufacturer's instructions. b. Incubate the plate for the recommended time (typically 2-4 hours) at 37°C. c. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
4. Data Analysis: a. Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. b. Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve. c. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
Visualizations
Caption: EGFR Autocrine Loop and this compound Inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A specific inhibitor of the epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autocrine growth loop of the epidermal growth factor receptor in normal and immortalized human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Epidermal growth factor receptor (EGFR) inhibitor this compound reverses ABCG2-mediated multidrug resistance in non-small cell lung cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of PD153035 in Non-Small Cell Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD153035 is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Dysregulation of the EGFR signaling pathway is a well-established driver in the pathogenesis of Non-Small Cell Lung Cancer (NSCLC). These application notes provide a comprehensive overview of the experimental use of this compound in NSCLC cell lines, including its effects on cell viability, EGFR signaling, and detailed protocols for key in vitro assays.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[3] By binding to the ATP-binding pocket, it prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell-Free/Cell-Based | Reference |
| Ki (EGFR) | 5.2 pM | Cell-Free Assay | [2] |
| IC50 (EGFR) | 25 pM | Cell-Free Assay | [4] |
| EGFR Autophosphorylation Inhibition | >75 nM | Cell-Based Assay | [1][2] |
| Growth Inhibition (EGFR-overexpressing cells) | < 1 µM | Cell-Based Assay | [1] |
Table 2: IC50 Values of this compound in Various NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| A549 | Wild-Type | Data Not Available | |
| H1975 | L858R, T790M | Data Not Available | |
| PC-9 | Exon 19 Deletion | Data Not Available | |
| H3255 | L858R | Data Not Available | |
| HCC827 | Exon 19 Deletion | Data Not Available | |
| H460 | Wild-Type | Data Not Available | |
| H460/MX20 | Wild-Type (Topotecan Resistant) | Data Not Available (Used in combination studies) | [5] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Culture
-
Cell Lines:
-
A549 (human lung carcinoma, EGFR wild-type)
-
H1975 (human lung adenocarcinoma, EGFR L858R and T790M mutations)
-
Other relevant NSCLC cell lines (e.g., PC-9, H3255, HCC827, H460)
-
-
Culture Medium:
-
RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Replace the medium in the 96-well plate with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Western Blot Analysis for EGFR Phosphorylation
This protocol allows for the detection of the phosphorylation status of EGFR, a direct indicator of this compound's inhibitory effect.
-
Cell Seeding and Treatment:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Optional: Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat cells with desired concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for 1-4 hours.
-
Stimulate the cells with 100 ng/mL of Epidermal Growth Factor (EGF) for 15-30 minutes at 37°C to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) at a recommended dilution (e.g., 1:1000).[8][9]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total EGFR and a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a valuable research tool for investigating the role of EGFR signaling in NSCLC. The protocols and data presented here provide a framework for designing and executing experiments to evaluate the efficacy and mechanism of action of this potent EGFR inhibitor in non-small cell lung cancer cell models. Careful optimization of experimental conditions for specific cell lines is recommended for obtaining robust and reproducible results.
References
- 1. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. cellagentech.com [cellagentech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Epidermal growth factor receptor (EGFR) inhibitor this compound reverses ABCG2-mediated multidrug resistance in non-small cell lung cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-EGFR (phospho Tyr1068) antibody (GTX132810) | GeneTex [genetex.com]
- 9. Phospho-EGF Receptor (Tyr1068) (D7A5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
PD153035 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PD153035 in cellular assays. This resource aims to help users identify and mitigate potential experimental issues arising from the unintended activities of this potent EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: My cells, which do not express EGFR, are showing a response to this compound. Is this expected?
A1: While this compound is a highly potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, observing effects in EGFR-negative cell lines, particularly at higher concentrations, can be indicative of off-target activity. It is crucial to consider the concentration of this compound being used and to perform thorough control experiments.
Q2: What are the known off-target effects of this compound?
A2: The primary known off-target effects of this compound include the inhibition of the HER2/neu receptor, though at significantly higher concentrations than those required for EGFR inhibition.[1] Additionally, this compound has been shown to interact with the ABCG2 multidrug resistance transporter, potentially affecting the efflux of other cellular compounds. There is also evidence to suggest that this compound can influence the JNK and IKK/IκB/NF-κB signaling pathways.[2]
Q3: At what concentration should I use this compound to minimize off-target effects?
A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits the desired on-target (anti-EGFR) effect in your specific cellular model. Complete inhibition of EGF-dependent EGFR autophosphorylation is often observed at concentrations greater than 75 nM in cells overexpressing EGFR.[1][3] Off-target effects on HER2/neu are typically seen at much higher concentrations, in the range of 1400-2800 nM.[1] A dose-response experiment is highly recommended to determine the optimal concentration for your experiments.
Q4: How can I confirm that the observed phenotype in my experiment is due to an off-target effect of this compound?
A4: To confirm an off-target effect, a combination of control experiments is recommended:
-
Use of a structurally unrelated EGFR inhibitor: Compare the phenotype induced by this compound with that of another potent and selective EGFR inhibitor with a different chemical scaffold. If the phenotype is not replicated, it is more likely to be an off-target effect of this compound.
-
Rescue experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a wild-type version of the off-target protein.
-
Direct enzymatic assays: If possible, perform in vitro kinase assays with purified suspected off-target kinases to directly assess inhibition by this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected changes in cell morphology or viability in EGFR-positive cells at high this compound concentrations. | Inhibition of other receptor tyrosine kinases (e.g., HER2/neu) or other essential kinases. | 1. Perform a dose-response curve to determine if the effect is concentration-dependent. 2. Compare the IC50 for the observed phenotype with the known IC50 for EGFR inhibition in your cell line. A significant discrepancy may suggest off-target activity. 3. If HER2/neu is expressed in your cells, test for inhibition of heregulin-dependent signaling. |
| Altered sensitivity of cells to other drugs when co-administered with this compound. | Interaction of this compound with the ABCG2 multidrug resistance transporter, leading to altered drug efflux. | 1. Determine if your cells express the ABCG2 transporter. 2. Perform drug efflux assays (e.g., using a fluorescent ABCG2 substrate like Hoechst 33342) in the presence and absence of this compound. |
| Changes in inflammatory signaling pathways. | This compound may be modulating the JNK and/or IKK/IκB/NF-κB pathways. | 1. Perform Western blot analysis to examine the phosphorylation status of key proteins in the JNK and NF-κB pathways (e.g., phospho-JNK, phospho-IκBα). |
| Inconsistent results between experiments. | While not directly an off-target effect, it can be exacerbated by working at the cusp of on- and off-target concentrations. | 1. Ensure meticulous and consistent preparation of this compound stock solutions and dilutions. 2. Use cells within a consistent and low passage number range. 3. Carefully control cell seeding density and confluency at the time of treatment. |
Quantitative Data on this compound Activity
Table 1: On-Target and Off-Target Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| EGFR | Cell-free assay | Ki | 6 pM | [4] |
| EGFR | Cell-free assay | IC50 | 25 pM | [4] |
| HER2/neu | Cellular Assay (inhibition of heregulin-dependent tyrosine phosphorylation) | Effective Concentration | 1400 - 2800 nM | [1] |
Table 2: Cellular Growth Inhibition by this compound in EGFR-Overexpressing Cell Lines
| Cell Line | IC50 (Monolayer Culture) | Reference |
| A-431 | < 1 µM | [1] |
| MDA-MB-468 | < 1 µM | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to assess the on-target efficacy of this compound by measuring the inhibition of ligand-induced EGFR autophosphorylation.
-
Cell Culture and Starvation: Plate cells (e.g., A431) and allow them to reach 70-80% confluency. Serum-starve the cells for 18-24 hours in a serum-free medium prior to treatment.
-
Inhibitor Treatment: Treat the starved cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
Ligand Stimulation: Stimulate the cells with human epidermal growth factor (EGF) at a final concentration of 100 ng/mL for 10-15 minutes at 37°C to induce EGFR phosphorylation.
-
Cell Lysis: Immediately after stimulation, place the culture plates on ice, aspirate the medium, and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-Tyr1068) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) for 48-72 hours. Include a vehicle control.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.
Caption: Experimental workflow for assessing this compound's effect on EGFR phosphorylation.
References
- 1. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGFR Tyrosine Kinase Inhibitor (this compound) Improves Glucose Tolerance and Insulin Action in High-Fat Diet–Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting Inconsistent Results with PD153035: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using the EGFR inhibitor, PD153035. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It functions by competitively binding to the ATP-binding site of the EGFR kinase domain, which in turn prevents the autophosphorylation and activation of the receptor.[4] This blockade inhibits downstream signaling pathways, such as MAPK/ERK and PI3K/Akt, which are crucial for cell proliferation and survival.[5]
Q2: In which types of cell lines is this compound expected to be most effective?
This compound is most effective in cell lines that overexpress the EGF receptor or harbor activating mutations in the EGFR gene.[2][5] Its growth-inhibitory activity has been shown to correlate with the number of EGF receptors on the cell surface.[2][3]
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years.[1][6] Once dissolved, stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[1][4][6]
Q4: Are there known off-target effects of this compound that could lead to unexpected results?
Yes, some studies suggest that this compound can induce biological effects independent of its EGFR inhibitory activity. For instance, it has been shown to upregulate the retinoic acid receptor-beta (RAR-β) through epigenetic mechanisms, potentially involving DNA intercalation.[7] This EGFR-independent action could contribute to unexpected phenotypic changes in treated cells. Additionally, while highly specific for EGFR, at higher concentrations, it may show some activity against the closely related HER2/neu receptor.[2][3]
Troubleshooting Guide for Inconsistent Results
Issue 1: Variability in Inhibition of EGFR Phosphorylation
Possible Cause 1: Suboptimal Compound Preparation and Handling
-
Solution: this compound has limited solubility in DMSO.[8] To ensure complete dissolution, it is recommended to warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath.[8] Always use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1][6] Prepare fresh working solutions for each experiment from a new aliquot of the stock solution to avoid degradation from multiple freeze-thaw cycles.[5]
Possible Cause 2: High Serum Concentration in Cell Culture Media
-
Solution: Serum contains growth factors that can activate EGFR and compete with the inhibitor.[5] Consider reducing the serum concentration during the treatment period or, if the cells can tolerate it, perform the experiment in serum-free media.
Possible Cause 3: Inconsistent Cell Seeding and Edge Effects
-
Solution: Ensure a homogenous single-cell suspension before seeding to have an equal number of cells in each well. To mitigate "edge effects" in multi-well plates where evaporation can alter media and compound concentration, avoid using the outermost wells for critical experiments. Instead, fill them with sterile PBS or media to maintain humidity.[5]
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Possible Cause: Pharmacokinetic Properties and Transient Inhibition
-
Solution: Studies in animal models have shown that while this compound can reach micromolar concentrations in tumors, the suppression of EGFR phosphorylation can be transient, returning to control levels within hours despite the continued presence of the drug.[9] This suggests that sustained delivery methods may be necessary to maintain effective inhibition in vivo. When designing in vivo experiments, consider a dosing regimen that ensures continuous and stable exposure of the tumor to the inhibitor.
Issue 3: Unexpected Cellular Responses or Resistance
Possible Cause 1: EGFR-Independent (Off-Target) Effects
-
Solution: As mentioned in the FAQs, this compound can have off-target effects.[7] If you observe cellular responses that cannot be explained by EGFR inhibition alone, consider investigating alternative mechanisms, such as changes in the expression of genes like RAR-β.
Possible Cause 2: Acquired Resistance
-
Solution: Prolonged treatment with EGFR inhibitors can lead to the development of resistance.[10] This can occur through various mechanisms, including secondary mutations in the EGFR gene or activation of bypass signaling pathways. If you observe a gradual loss of efficacy, consider analyzing the genomic profile of the resistant cells to identify potential resistance mechanisms.
Possible Cause 3: Influence on Multidrug Resistance Transporters
-
Solution: this compound has been shown to reverse multidrug resistance mediated by the ABCG2 transporter.[11] This could lead to synergistic effects when co-administered with other drugs that are substrates of this transporter. Be aware of this potential interaction when designing combination therapy experiments.
Quantitative Data Summary
| Parameter | Value | Source |
| Ki (EGFR) | 5.2 pM - 6 pM | [1][4][12] |
| IC50 (EGFR, cell-free) | 25 pM - 29 pM | [4][6][12] |
| IC50 (EGFR phosphorylation, A431 cells) | 14 nM | [6] |
| IC50 (EGFR phosphorylation, Swiss 3T3 cells) | 15 nM | [6] |
| Concentration for complete inhibition of EGF-dependent EGFR autophosphorylation | >75 nM | [1][2][3] |
| Solubility in DMSO | ~0.5 - 6 mg/mL | [1][6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound (and a vehicle control, e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[5]
Western Blot for EGFR Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on EGFR phosphorylation.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with EGF for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phospho-EGFR and total EGFR.
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner. | Semantic Scholar [semanticscholar.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. apexbt.com [apexbt.com]
- 9. Inhibition of the epidermal growth factor receptor tyrosine kinase by this compound in human A431 tumors in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Challenges of EGFR-TKIs in NSCLC and the potential role of herbs and active compounds: From mechanism to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epidermal growth factor receptor (EGFR) inhibitor this compound reverses ABCG2-mediated multidrug resistance in non-small cell lung cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: PD153035 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo metabolism and rapid clearance of PD153035.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound shortly after intravenous administration in our animal models. Is this expected?
A1: Yes, this is a documented characteristic of this compound. Studies in male rats have shown that [11C]this compound is extensively metabolized in vivo, leading to very low levels of the intact compound in plasma just minutes after injection[1][2][3]. This rapid clearance is a critical factor to consider in experimental design.
Q2: What are the major metabolic pathways and metabolites of this compound?
A2: The primary metabolic pathways for this compound involve oxidation. The major identified metabolites are the N-oxide and products of O-demethylation at the 7-position of the quinazoline ring[1][2][3]. In rats, at least three radioactive metabolites have been detected following administration of [11C]this compound[2][3][4].
Q3: Which enzymes are responsible for the metabolism of this compound?
A3: The extensive metabolism of this compound is primarily mediated by cytochrome P450 (CYP) enzymes. Specifically, subfamilies CYP2D and CYP3A have been identified as key players in its biotransformation[1][2][3]. Inhibition of these enzymes has been shown to reduce the formation of major metabolites[1][2][3].
Q4: How does the rapid metabolism of this compound affect its distribution to target tissues, such as tumors?
A4: The rapid metabolism significantly impacts the biodistribution and tumor uptake of this compound[1][2]. The high rate of metabolism can limit the amount of intact drug that reaches the target site. Studies have shown that the distribution of radioactivity to EGFR-overexpressing tumors is affected by the rate of metabolism[1][3].
Q5: We are using this compound as an EGFR tyrosine kinase inhibitor. Does its rapid clearance affect its efficacy in vivo?
A5: The rapid plasma clearance can present a challenge for maintaining therapeutic concentrations. While plasma levels of this compound may fall below 1 µM within 3 hours, studies in mice with A431 tumor xenografts have shown that tumor concentrations can remain at micromolar levels for at least 12 hours[5][6]. However, despite the sustained tumor concentration, the phosphorylation of the EGF receptor was found to return to control levels after 3 hours, suggesting that sustained delivery methods may be necessary to maintain inhibition[6].
Troubleshooting Guides
Issue 1: Inconsistent or low tumor uptake of [11C]this compound in PET imaging studies.
| Potential Cause | Troubleshooting Suggestion |
| Extensive first-pass metabolism | The liver is a major site of metabolism for this compound. Intravenous administration can lead to significant first-pass metabolism before the compound reaches the tumor. |
| Solution: Consider alternative administration routes. Local intra-arterial administration has been shown to greatly increase radioactivity levels in adjacent tumors compared to intravenous administration[1]. | |
| Rapid systemic clearance | The rapid conversion of this compound to its metabolites reduces the concentration of the active compound available to bind to EGFR in the tumor. |
| Solution: Co-administration with inhibitors of CYP2D and CYP3A enzymes, such as quinidine and ketoconazole, can increase the plasma concentration of intact [11C]this compound[2][4]. However, this may also alter the overall biodistribution and should be carefully evaluated. | |
| Timing of PET scan | Given the rapid metabolism, the timing of the PET scan is crucial for accurately quantifying EGFR expression[3][4]. |
| Solution: Conduct dynamic PET imaging to capture the peak uptake and washout phases. The highest tumor-to-muscle ratio may be observed at different times depending on the metabolic rate of the animal model. |
Issue 2: Difficulty correlating plasma concentration with target engagement in tumors.
| Potential Cause | Troubleshooting Suggestion |
| Discrepancy between plasma and tumor pharmacokinetics | As noted, this compound can be cleared rapidly from the plasma while being retained in tumor tissue[5][6]. |
| Solution: Whenever feasible, perform direct measurement of this compound concentrations in tumor tissue at various time points post-administration to establish a tumor-specific pharmacokinetic profile. | |
| Metabolite activity | The contribution of metabolites to the overall pharmacological effect or imaging signal is often unknown. |
| Solution: Characterize the EGFR-binding affinity and activity of the major metabolites of this compound to determine if they contribute to the observed effects. |
Quantitative Data Summary
Table 1: Relative Abundance of Intact [11C]this compound in Rat Plasma (% of Total Radioactivity)
| Time Point | No Treatment (Control) | Quinidine (CYP2D inhibitor) Treatment | Ketoconazole (CYP3A inhibitor) Treatment |
| 10 min | ~10% | ~20% | ~30% |
| 30 min | ~5% | ~10% | ~15% |
Data adapted from Samén et al., Journal of Nuclear Medicine, 2013.[2][3]
Table 2: Pharmacokinetic Parameters of this compound in Nude Mice with A431 Tumors (Single 80 mg/kg i.p. dose)
| Time Point | Plasma Concentration (µM) | Tumor Concentration (µM) |
| 15 min | 50 | 22 |
| 3 hours | < 1 | > 1 (maintained for at least 12 hours) |
Data adapted from Kunkel et al., Investigational New Drugs, 1996.[6]
Experimental Protocols
Protocol 1: In Vivo Metabolism Study of [11C]this compound in Rats
Objective: To investigate the in vivo metabolism of [11C]this compound and the effect of CYP enzyme inhibition.
Methodology:
-
Animal Model: Male Sprague-Dawley rats, some bearing human epidermoid carcinoma xenografts (A431 cells).
-
Enzyme Inhibition (Pretreatment):
-
One group receives no pretreatment (control).
-
A second group is pretreated with quinidine (a CYP2D inhibitor).
-
A third group is pretreated with ketoconazole (a CYP3A inhibitor).
-
-
Tracer Administration: [11C]this compound is injected intravenously.
-
Sample Collection: Arterial blood and urine samples are collected at various time points (e.g., 10 and 30 minutes post-injection).
-
Metabolite Analysis:
-
Plasma is separated from blood samples.
-
Plasma and urine samples are analyzed using radio-high-performance liquid chromatography (radio-HPLC) to separate and quantify the parent compound and its radiolabeled metabolites.
-
-
PET Imaging: Dynamic PET scans are performed on healthy and tumor-bearing rats to visualize the biodistribution of radioactivity.
This protocol is based on the methodology described by Samén et al., 2013.[1][2][4]
Visualizations
References
- 1. Metabolism of epidermal growth factor receptor targeting probe [11C]this compound: impact on biodistribution and tumor uptake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of the epidermal growth factor receptor tyrosine kinase by this compound in human A431 tumors in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
PD153035-Induced Cellular Toxicity: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for PD153035-induced cellular toxicity. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It functions as a reversible, ATP-competitive inhibitor with a high affinity for the EGFR kinase domain, exhibiting an IC50 of 25 pM and a Ki of 6 pM in cell-free assays.[4] By binding to the ATP-binding site of the EGFR, this compound blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways responsible for cell proliferation and survival.[1][2]
Q2: What are the expected cellular effects of this compound treatment?
This compound treatment typically leads to two main cellular outcomes in a dose-dependent manner:
-
Cytostasis: At lower concentrations (typically in the nanomolar to low micromolar range), this compound can induce cell cycle arrest, leading to an inhibition of cell proliferation.
-
Apoptosis: At higher concentrations, this compound can trigger programmed cell death, or apoptosis.
The specific effective concentrations for these effects are cell-line dependent.
Q3: In which types of cells is this compound expected to be most potent?
The efficacy of this compound is highly correlated with the level of EGFR expression and the dependence of the cells on EGFR signaling for their growth and survival. Therefore, cancer cell lines that overexpress EGFR are generally more sensitive to this compound-induced growth inhibition and apoptosis.[5]
Q4: Are there known off-target effects of this compound?
While this compound is highly specific for EGFR, some off-target effects have been reported. For instance, at significantly higher concentrations (in the micromolar range), it may inhibit the closely related HER2/neu receptor.[5] Researchers should be aware of the potential for off-target effects, especially when using high concentrations of the inhibitor.
Q5: How should I prepare and store this compound?
This compound is soluble in DMSO, and stock solutions can be prepared at concentrations such as 5 mg/mL or 0.5 mg/mL.[2][4] It is recommended to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C, protected from light.[4] Stock solutions are generally stable for up to 6 months under these conditions.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of cell viability/proliferation | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Low EGFR expression: The cell line may not express sufficient levels of EGFR or may not be dependent on EGFR signaling for proliferation. 3. Drug inactivity: The this compound stock solution may have degraded due to improper storage. | 1. Perform a dose-response experiment to determine the optimal IC50 for your cell line. 2. Verify the EGFR expression level of your cell line using techniques like Western blotting or flow cytometry. Consider using a positive control cell line known to be sensitive to this compound. 3. Prepare a fresh stock solution of this compound and ensure proper storage conditions (-20°C, protected from light). |
| High background in cytotoxicity assays | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. 2. Contamination: Cell cultures may be contaminated with bacteria or fungi, leading to cell death. | 1. Ensure that the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle control (cells treated with the solvent alone) in your experiments. 2. Regularly check cell cultures for signs of contamination and maintain aseptic techniques. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. 2. Inaccurate pipetting: Errors in pipetting can lead to variations in drug concentrations and cell numbers. | 1. Standardize your cell culture protocols, including using cells within a defined passage number range and seeding at a consistent density. 2. Calibrate your pipettes regularly and use proper pipetting techniques to ensure accuracy. |
| Unexpected cell morphology changes | 1. Off-target effects: At high concentrations, this compound may have off-target effects that induce morphological changes unrelated to EGFR inhibition. | 1. Titrate the concentration of this compound to the lowest effective dose. 2. Compare the observed morphology with that of other known EGFR inhibitors. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A431 | Epidermoid Carcinoma | 0.22 | [2] |
| Difi | Colon Cancer | 0.3 | [2] |
| DU145 | Prostate Cancer | 0.4 | [2] |
| MDA-MB-468 | Breast Cancer | 0.68 | [2] |
| ME180 | Cervical Cancer | 0.95 | [2] |
Table 2: Effective Concentrations of this compound for Cellular Effects
| Effect | Concentration Range | Cell Line Context | Reference |
| Inhibition of EGFR Autophosphorylation | >75 nM | EGFR-overexpressing cells | [1][5] |
| Cytostasis | 200 nM - 1 µM | EGFR ligand-dependent colon cancer cells | |
| Apoptosis | >10 µM | EGFR ligand-dependent colon cancer cells |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell viability based on the metabolic activity of cells.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This protocol is for detecting apoptosis by flow cytometry.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometry tubes
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the cell cycle distribution of a cell population using flow cytometry.
Materials:
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ice-cold ethanol
-
PBS
-
Flow cytometry tubes
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound-induced cellular toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A specific inhibitor of the epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PD153035 Insolubility
Welcome to the technical support center for PD153035. This guide is designed for researchers, scientists, and drug development professionals to provide solutions for the common challenge of this compound's poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It functions by competitively binding to the ATP site of the EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[1] This inhibitory action makes it a valuable tool in cancer research, particularly for studying tumors that overexpress EGFR.[2][3]
Q2: Why is this compound so difficult to dissolve in aqueous solutions?
A2: this compound is a hydrophobic molecule, meaning it repels water. This inherent chemical property leads to its practical insolubility in water and most aqueous buffers. Its molecular structure favors interaction with non-polar, organic solvents over polar solvents like water.
Q3: What is the recommended solvent for making a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1] It is advisable to use fresh, high-purity, anhydrous DMSO, as moisture can reduce the compound's solubility.[1][4]
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue known as "crashing out." To prevent precipitation, it is crucial to dilute the DMSO stock solution serially and ensure rapid mixing. Adding the concentrated stock directly into a large volume of aqueous media can cause the compound to immediately precipitate. It is recommended to first dilute the stock into a smaller volume of media, vortexing or mixing vigorously, and then transferring this intermediate dilution to the final volume. Additionally, ensuring the final concentration of DMSO in your cell culture is low (typically <0.5%) is important to avoid solvent-induced cytotoxicity.
Q5: Are there any techniques to improve the solubility of this compound in the stock solution?
A5: Yes, if you experience difficulty dissolving this compound in DMSO, gentle warming and sonication can be effective.[5] Warming the solution to 37°C for about 10 minutes or placing it in an ultrasonic bath for a short period can help break down solute aggregates and enhance dissolution.[5]
Solubility Data
The following table summarizes the solubility of this compound in various solvents. Please note that solubility can vary slightly between different batches of the compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 6 | 16.65 | [1] |
| DMSO | 5 | - | |
| DMSO | ≥3.97 (with warming) | - | [5] |
| DMSO (HCl salt) | 0.5 | 1.26 | [4] |
| DMSO (HCl salt) | 0.46 | 1.16 | [6] |
| DMSO (HCl salt) | ~0.25 | - | [7] |
| Dimethyl formamide (HCl salt) | ~0.16 | - | [7] |
| Water | Insoluble | - | [5][6] |
| Ethanol | Insoluble | - | [6] |
Note: The molecular weight of this compound is 360.21 g/mol and its HCl salt is 396.67 g/mol .
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate in stock solution | The compound has not fully dissolved or has precipitated out of solution during storage. | Warm the stock solution at 37°C for 10-15 minutes and sonicate in an ultrasonic bath to aid dissolution.[5] Always store stock solutions at -20°C or -80°C and aliquot to avoid repeated freeze-thaw cycles.[8] |
| Precipitate forms upon dilution into aqueous media | The compound's solubility limit in the aqueous solution has been exceeded due to its hydrophobic nature ("crashing out"). | Perform a serial dilution. First, dilute the DMSO stock into a small volume of your aqueous medium with vigorous mixing. Then, add this intermediate dilution to your final experimental volume. Ensure the final DMSO concentration remains non-toxic to your cells (typically <0.5%). |
| Inconsistent experimental results | This could be due to incomplete dissolution of this compound, leading to inaccurate concentrations, or degradation of the compound. | Ensure complete dissolution when preparing your stock solution. Use fresh stock solutions for your experiments. It is not recommended to store aqueous solutions for more than one day.[7] Aliquot stock solutions to minimize freeze-thaw cycles which can degrade the compound.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 360.21 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh out 3.6 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the vial. This will yield a final concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, warm the vial in a 37°C water bath for 10 minutes and/or place it in an ultrasonic bath for 5-10 minutes until the solution is clear.[5]
-
Sterilization (Optional): If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.[8] Avoid repeated freeze-thaw cycles.[8]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Intermediate Dilution: In a sterile tube, add 998 µL of pre-warmed cell culture medium. Add 2 µL of the 10 mM this compound stock solution to the medium.
-
Mixing: Immediately vortex the solution gently but thoroughly to ensure rapid and complete mixing. This creates a 20 µM intermediate solution.
-
Final Dilution: Add the desired volume of the 20 µM intermediate solution to your cell culture flask or plate to achieve the final concentration of 10 µM. For example, add 5 mL of the 20 µM solution to 5 mL of existing media in a culture dish.
-
Final DMSO Concentration: This two-step dilution helps to keep the final DMSO concentration low. In this example, the final DMSO concentration would be 0.1%.
Visualizations
EGFR Signaling Pathway Inhibition by this compound
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key component of a signaling pathway that regulates cell growth, proliferation, and survival.[9][10][11] Ligand binding to EGFR induces receptor dimerization and autophosphorylation of its tyrosine kinase domain.[9] This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K/AKT pathways, which ultimately lead to the transcription of genes involved in cell proliferation and survival.[9][12] this compound acts by blocking the initial autophosphorylation step, thus inhibiting the entire downstream cascade.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the recommended workflow for preparing a working solution of this compound from powder for use in cell culture experiments, designed to minimize solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner. | Semantic Scholar [semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. adooq.com [adooq.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ClinPGx [clinpgx.org]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PD153035 Dosage for Sustained EGFR Inhibition In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EGFR inhibitor, PD153035. The following information is designed to address specific issues that may be encountered during in vivo experiments aimed at achieving sustained EGFR inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It functions by competing with ATP for binding to the intracellular catalytic kinase domain of EGFR.[1] This prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[1][3]
Q2: What is a typical starting dose for this compound in a mouse xenograft model?
A2: A frequently cited starting dose for this compound in vivo is a single intraperitoneal (i.p.) injection of 80 mg/kg.[4] This dose has been shown to achieve rapid and significant, albeit transient, inhibition of EGFR phosphorylation in A431 human epidermoid tumor xenografts in nude mice.[4] However, the optimal dose and administration route will depend on the specific tumor model, the desired duration of inhibition, and the formulation used.
Q3: How can I formulate this compound for in vivo administration?
A3: this compound is poorly soluble in water. For intraperitoneal injection, it can be prepared as a suspension. For oral gavage, a common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300 (or PEG400), Tween-80, and saline.[5] A typical formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] It is crucial to ensure the final formulation is a homogenous suspension or a clear solution.
Q4: How long does EGFR inhibition last after a single dose of this compound?
A4: Following a single i.p. dose of 80 mg/kg in A431 tumor-bearing mice, EGFR phosphorylation was suppressed by 80-90% within 15 minutes. However, receptor phosphorylation returned to control levels after 3 hours, despite the continued presence of micromolar concentrations of this compound in the tumor for at least 12 hours.[4] This suggests that achieving sustained inhibition may require alternative dosing strategies, such as more frequent administration or the use of a formulation that provides sustained release.
Q5: What are the expected side effects of this compound in mice?
A5: While specific studies on the side effects of this compound are limited, adverse events associated with EGFR inhibitors as a class are well-documented and are primarily due to the inhibition of EGFR in normal tissues. The most common side effects observed in patients receiving EGFR inhibitors are dermatologic (e.g., rash, dry skin, pruritus) and gastrointestinal (e.g., diarrhea, mucositis).[6][7][8] Close monitoring of animals for skin abnormalities, weight loss, and changes in behavior is recommended.
Troubleshooting Guides
Problem 1: Inconsistent or Lack of EGFR Inhibition
| Possible Cause | Troubleshooting Step |
| Improper Drug Formulation | This compound is poorly soluble. Ensure the compound is fully dissolved or is in a homogenous, fine suspension before administration. For oral gavage, vehicles containing DMSO, PEG, and Tween-80 are often used.[5] For intraperitoneal injection, a uniform suspension is critical. Sonication may be required to achieve a fine suspension. |
| Suboptimal Dose or Administration Route | A single 80 mg/kg i.p. dose provides only transient inhibition.[4] Consider increasing the dosing frequency (e.g., daily), or exploring oral administration to potentially alter the pharmacokinetic profile. Dose-response studies are recommended to determine the optimal dose for your specific model. |
| Rapid Drug Metabolism | This compound is subject to in vivo metabolism, which can lead to a rapid decline in plasma concentrations of the active compound.[9] This can result in a short duration of action. Consider more frequent dosing or a different route of administration that may lead to more sustained exposure. |
| Incorrect Timing of Sample Collection | Due to the transient nature of EGFR inhibition, the timing of tumor and plasma collection is critical. For pharmacodynamic studies, collect samples at early time points (e.g., 15 minutes to 3 hours post-dose) to capture the peak inhibition.[4] |
| Issues with Western Blotting Technique | Ensure the use of appropriate positive and negative controls for p-EGFR and total EGFR. Use fresh lysis buffer with phosphatase inhibitors to preserve the phosphorylation status of EGFR. Confirm equal protein loading with a housekeeping protein like GAPDH or β-actin. |
Problem 2: Observed Animal Toxicity
| Possible Cause | Troubleshooting Step |
| On-Target Toxicity from EGFR Inhibition | EGFR inhibitors can cause skin rashes and diarrhea.[7][8] Monitor animals daily for signs of skin irritation, hair loss, and diarrhea. Provide supportive care as needed, which may include topical emollients for skin issues and ensuring adequate hydration. |
| Vehicle-Related Toxicity | The vehicle used for drug delivery, especially those containing high concentrations of DMSO, can cause local irritation or systemic toxicity. Conduct a pilot study with the vehicle alone to assess its tolerability in your animal model. |
| Dose is Too High | If significant weight loss (>15-20%), lethargy, or other severe adverse effects are observed, the dose of this compound may be too high. Reduce the dose or the frequency of administration. A maximum tolerated dose (MTD) study may be necessary. |
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound.
Table 1: Pharmacokinetics of a Single 80 mg/kg i.p. Dose of this compound in A431 Tumor-Bearing Nude Mice [4]
| Time (hours) | Plasma Concentration (µM) | Tumor Concentration (µM) |
| 0.25 | 50 | 22 |
| 1 | - | - |
| 3 | < 1 | - |
| 12 | - | Micromolar concentrations |
Table 2: Pharmacodynamics of a Single 80 mg/kg i.p. Dose of this compound in A431 Tumor-Bearing Nude Mice [4]
| Time (hours) | EGFR Phosphorylation Inhibition (%) |
| 0.25 | 80-90 |
| 3 | Returned to control levels |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Intraperitoneal Injection
-
Formulation:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose and 0.1% Tween-80 in sterile water).
-
The final concentration should be calculated based on the desired dose (e.g., 80 mg/kg) and the injection volume (typically 100-200 µL for a mouse).
-
Use a sonicator to ensure a fine, homogenous suspension. Vortex immediately before each injection.
-
-
Administration:
-
Weigh each mouse to determine the precise injection volume.
-
Restrain the mouse appropriately.
-
Inject the this compound suspension into the intraperitoneal cavity using a 25-27 gauge needle.
-
Protocol 2: Western Blot Analysis of EGFR Phosphorylation in Tumor Xenografts
-
Tumor Lysate Preparation:
-
Excise the tumor at the desired time point after this compound administration and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Inhibition of the epidermal growth factor receptor tyrosine kinase by this compound in human A431 tumors in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adverse Event Profile of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors for Non-small Cell Lung Cancer: An Updated Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Managing treatment-related adverse events associated with egfr tyrosine kinase inhibitors in advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adverse event profiles of epidermal growth factor receptor-tyrosine kinase inhibitors in cancer patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of epidermal growth factor receptor targeting probe [11C]this compound: impact on biodistribution and tumor uptake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
PD153035 Interference with Fluorescence-Based Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering interference from the EGFR inhibitor PD153035 in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential artifacts in your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of EGFR and downstream signaling pathways involved in cell proliferation and survival.[4][5] Due to its quinazoline core structure, it is a valuable tool for studying EGFR-driven processes in cancer biology.[6]
Q2: Can this compound interfere with fluorescence-based assays?
Yes, small molecules like this compound can interfere with fluorescence-based assays. The primary mechanisms of interference are intrinsic fluorescence (autofluorescence) and fluorescence quenching. Given that this compound has a UV-visible absorbance maximum between 330-340 nm, it has the potential to be excited by common UV or near-UV light sources used in fluorescence readers, which may lead to autofluorescence.
Q3: What are the common signs of assay interference by this compound?
Common signs of interference include:
-
High background fluorescence: An elevated signal in wells containing this compound, even in the absence of the intended fluorescent probe or biological target.
-
Signal quenching: A decrease in the fluorescence signal of your probe that is not attributable to the biological mechanism being studied.
-
Non-reproducible or unexpected dose-response curves: The inhibitory or activatory effects of this compound may appear inconsistent or counterintuitive.
Q4: How can I determine if this compound is interfering with my assay?
The first step is to perform a set of control experiments to isolate the source of the interference. A critical control is to measure the fluorescence of this compound alone in the assay buffer at the same concentrations used in your experiment.
Troubleshooting Guides
Issue 1: Suspected Autofluorescence of this compound
If you observe an unexpectedly high fluorescence signal in the presence of this compound, it is likely due to the compound's intrinsic fluorescence.
Troubleshooting Workflow:
Caption: Workflow to identify and mitigate this compound autofluorescence.
Experimental Protocol: Characterizing this compound Autofluorescence
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in your assay buffer, covering the concentration range used in your experiment.
-
Dispense the dilutions into the wells of a microplate. Include wells with assay buffer only as a blank.
-
Measure the fluorescence using the same excitation and emission wavelengths as your primary assay.
-
Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in signal confirms autofluorescence.
-
(Optional but Recommended) Perform a full excitation and emission scan of a representative concentration of this compound to determine its spectral profile.
Issue 2: Suspected Fluorescence Quenching by this compound
If you observe a decrease in your assay's fluorescence signal that cannot be explained by the biological activity of this compound, the compound may be quenching the signal of your fluorophore.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Addressing ABCG2-Mediated Multidrug Resistance to PD153035
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating ABCG2-mediated multidrug resistance (MDR) in the context of the EGFR inhibitor, PD153035.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is affected by ABCG2-mediated multidrug resistance?
Overexpression of the ATP-binding cassette (ABC) transporter ABCG2, also known as Breast Cancer Resistance Protein (BCRP), is a major cause of multidrug resistance (MDR) in cancer cells.[1][2] ABCG2 functions as an ATP-dependent efflux pump, actively transporting a wide range of substrates, including various chemotherapeutic agents, out of the cell.[2][3][4] This reduces the intracellular concentration of the drug, diminishing its therapeutic efficacy. Several studies have indicated that some tyrosine kinase inhibitors (TKIs), including those targeting the epidermal growth factor receptor (EGFR), can be substrates for ABCG2.[3][5][6] This interaction can lead to resistance to EGFR inhibitors like this compound in cancer cells overexpressing ABCG2.[5][6]
Q2: How can this compound overcome ABCG2-mediated multidrug resistance?
Interestingly, while ABCG2 can contribute to resistance to some EGFR inhibitors, this compound has been shown to reverse ABCG2-mediated MDR.[1][7] This is achieved through two primary mechanisms:
-
Inhibition of ABCG2 Efflux Activity: this compound can directly inhibit the transport function of ABCG2, thereby preventing the efflux of other co-administered chemotherapeutic drugs that are ABCG2 substrates.[1][7]
-
Downregulation of ABCG2 Expression: Studies have demonstrated that this compound can significantly decrease the protein expression levels of ABCG2.[1][7] This effect is thought to be mediated through the inhibition of the PI3K/Akt signaling pathway, which is involved in the post-transcriptional regulation of ABCG2.[3]
Q3: What are the known substrates and inhibitors of ABCG2?
ABCG2 has a broad substrate specificity.[4][8][9] Understanding its substrates and inhibitors is crucial for designing experiments and interpreting results.
| Category | Examples |
| Chemotherapeutic Drugs (Substrates) | Mitoxantrone, SN-38, Topotecan, Doxorubicin, Daunorubicin, Methotrexate, Flavopiridol |
| Fluorescent Probes (Substrates) | Hoechst 33342, Rhodamine 123 (in some mutants), Purpurin-18 |
| Tyrosine Kinase Inhibitors (Substrates/Inhibitors) | Gefitinib, Erlotinib, Imatinib, Nilotinib, this compound, AG1478 |
| Known ABCG2 Inhibitors | Ko143, Fumitremorgin C, Chrysin, Benzoflavone |
Q4: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[10][11][12][13] It competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways.[3][11] This leads to the suppression of cancer cell proliferation and survival in EGFR-overexpressing cells.[11][13]
Troubleshooting Guides
This section addresses common issues encountered during experiments investigating the interaction between this compound and ABCG2.
Problem 1: Inconsistent or no reversal of MDR with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound. | Determine the optimal non-toxic concentration of this compound for your cell line. A concentration range of 3-6 µM has been shown to be effective in reversing ABCG2-mediated MDR without significant cytotoxicity.[7] Perform a dose-response curve to find the ideal concentration. |
| Cell line does not overexpress functional ABCG2. | Confirm ABCG2 expression and function. Use Western blotting with an anti-ABCG2 antibody (e.g., BXP-21) to verify protein expression.[14][15] Perform a functional assay, such as a Hoechst 33342 efflux assay by flow cytometry, to confirm transporter activity. |
| The chemotherapeutic agent used is not a substrate of ABCG2. | Ensure you are using a known ABCG2 substrate (e.g., Mitoxantrone, SN-38, Topotecan).[1][7] |
| Incorrect experimental timing. | The pre-incubation time with this compound before adding the chemotherapeutic agent might be critical. Optimize the incubation time to allow for inhibition of ABCG2 function and potentially downregulation of its expression. |
Problem 2: Difficulty in detecting ABCG2 protein expression.
| Possible Cause | Troubleshooting Step |
| Low protein expression levels. | Use a sensitive detection method. A well-validated monoclonal antibody is crucial.[14] Consider using a cell line known to have high ABCG2 expression as a positive control. |
| Issues with protein extraction or Western blotting. | Ensure complete cell lysis and use protease inhibitors. Optimize antibody concentrations and incubation times for Western blotting. |
| Post-transcriptional regulation leading to low protein levels despite mRNA presence. | Investigate potential regulation by microRNAs or other post-transcriptional mechanisms.[16][17] |
Problem 3: Variability in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Drug degradation. | Prepare fresh drug solutions for each experiment. This compound is typically dissolved in DMSO.[10] |
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: Effect of this compound on the IC50 of ABCG2 Substrates in ABCG2-Overexpressing Cells
| Cell Line | ABCG2 Substrate | IC50 without this compound (µM) | IC50 with this compound (3 µM) (µM) | Fold Reversal |
| H460/MX20 | SN-38 | 0.45 ± 0.04 | 0.08 ± 0.01 | 5.6 |
| H460/MX20 | Topotecan | 1.2 ± 0.1 | 0.2 ± 0.03 | 6.0 |
| H460/MX20 | Mitoxantrone | 0.8 ± 0.07 | 0.15 ± 0.02 | 5.3 |
| HEK293/ABCG2 | SN-38 | 0.35 ± 0.03 | 0.06 ± 0.01 | 5.8 |
| HEK293/ABCG2 | Topotecan | 0.9 ± 0.08 | 0.18 ± 0.02 | 5.0 |
| HEK293/ABCG2 | Mitoxantrone | 0.6 ± 0.05 | 0.1 ± 0.01 | 6.0 |
| Data adapted from a study on the reversal of ABCG2-mediated MDR by this compound.[7] |
Table 2: Inhibitory Constants of this compound
| Target | Ki | IC50 |
| EGFR Tyrosine Kinase | 5.2 pM | 25 pM |
| Data from supplier and literature.[10][12] |
Experimental Protocols
1. Cell Viability (MTT) Assay to Determine Reversal of MDR
This protocol is used to assess the ability of this compound to sensitize ABCG2-overexpressing cells to chemotherapeutic drugs.
Materials:
-
ABCG2-overexpressing and parental control cell lines
-
This compound
-
ABCG2 substrate chemotherapeutic drug (e.g., Mitoxantrone)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
The next day, treat the cells with increasing concentrations of the chemotherapeutic drug in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 3 µM).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves. The fold reversal is calculated as the IC50 of the drug alone divided by the IC50 of the drug in the presence of this compound.
2. Western Blot Analysis of ABCG2 Expression
This protocol is used to determine the effect of this compound on the protein expression level of ABCG2.
Materials:
-
Cells treated with this compound for various time points
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-ABCG2 (e.g., BXP-21)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Loading control antibody (e.g., anti-β-actin)
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary anti-ABCG2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.
3. Hoechst 33342 Efflux Assay by Flow Cytometry
This functional assay measures the efflux activity of the ABCG2 transporter.
Materials:
-
ABCG2-overexpressing and parental control cell lines
-
This compound or a known ABCG2 inhibitor (e.g., Ko143) as a positive control
-
Hoechst 33342 dye
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Harvest and resuspend the cells in pre-warmed medium.
-
Pre-incubate the cells with or without this compound for 30-60 minutes at 37°C.
-
Add Hoechst 33342 to the cell suspension and incubate for 60-90 minutes at 37°C.
-
Wash the cells with ice-cold FACS buffer.
-
Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer. A decrease in fluorescence indicates active efflux by ABCG2. Inhibition of ABCG2 by this compound will result in increased intracellular fluorescence.
Signaling Pathways and Workflows
Signaling Pathway of ABCG2 Regulation by EGFR and its Inhibition by this compound
Caption: EGFR signaling upregulates ABCG2 expression via the PI3K/Akt pathway. This compound inhibits both EGFR and ABCG2 function.
Experimental Workflow for Investigating this compound Reversal of ABCG2-Mediated MDR
Caption: Workflow for assessing this compound's ability to reverse ABCG2-mediated multidrug resistance.
References
- 1. Epidermal growth factor receptor (EGFR) inhibitor this compound reverses ABCG2-mediated multidrug resistance in non-small cell lung cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multidrug resistance mediated by the breast cancer resistance protein BCRP (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitors influence ABCG2 expression in EGFR-positive MDCK BCRP cells via the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. frontiersin.org [frontiersin.org]
- 6. ABCG2 Mediates Resistance to the Dual EGFR and PI3K Inhibitor MTX-211 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Overlapping substrate and inhibitor specificity of human and murine ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABCG2/BCRP: variants, transporter interaction profile of substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. [PDF] this compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner. | Semantic Scholar [semanticscholar.org]
- 14. Lost in Translation: Regulation of ABCG2 Expression in Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of ABCG2 Expression at the 3′ Untranslated Region of Its mRNA through Modulation of Transcript Stability and Protein Translation by a Putative MicroRNA in the S1 Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Posttranscriptional Regulation of the Human ABCG2 Multidrug Transporter Protein by Artificial Mirtrons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Short Half-Life of PD153035 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the short in vivo half-life of the EGFR inhibitor, PD153035, in animal studies.
Troubleshooting Guide
Issue 1: Suboptimal Therapeutic Efficacy or Lack of Tumor Growth Inhibition
Question: My in vivo study with this compound is showing poor efficacy in reducing tumor volume, despite promising in vitro results. What could be the cause?
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Rapid Clearance: The short half-life of this compound leads to plasma and tissue concentrations falling below the therapeutic threshold between doses. | 1. Increase Dosing Frequency: Administer this compound more frequently (e.g., twice or three times daily) to maintain therapeutic concentrations. However, this may increase animal handling stress. 2. Optimize Administration Route: Intraperitoneal (i.p.) or intravenous (i.v.) administration may provide more direct and immediate systemic exposure compared to oral gavage. 3. Implement Sustained-Release Formulation: Utilize formulations designed to prolong drug release, such as liposomes or polymeric nanoparticles. 4. Consider Continuous Infusion: Employ osmotic pumps for continuous, steady-state drug delivery over an extended period. |
| Inadequate Dose: The administered dose may not be sufficient to compensate for the rapid clearance. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model. |
| Poor Bioavailability: If administered orally, the formulation may have low absorption. | Consider using a formulation with solubility enhancers, such as a solution in a vehicle like 10% DMSO in corn oil, or explore parenteral routes of administration.[1] |
| Tumor Model Resistance: The tumor model may not be sensitive to EGFR inhibition. | Confirm the dependence of your tumor model on EGFR signaling through in vitro assays or by selecting a well-characterized EGFR-dependent xenograft model. |
Issue 2: High Variability in Efficacy and Pharmacodynamic (PD) Readouts Between Animals
Question: I'm observing significant variability in tumor response and downstream signaling inhibition (e.g., p-EGFR levels) among the animals in my study. How can I improve consistency?
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inconsistent Drug Exposure: Fluctuations in drug concentration due to rapid metabolism and clearance can lead to variable target engagement. | 1. Synchronize Dosing and Sample Collection: Ensure that dosing and tissue/blood collection times are strictly consistent across all animals. 2. Utilize a Sustained-Release Formulation: Formulations that provide a more stable drug release profile can reduce inter-animal variability in plasma concentrations. 3. Implement Continuous Infusion: This method provides the most consistent drug exposure, minimizing peaks and troughs in plasma concentration. |
| Differences in Animal Metabolism: Individual variations in metabolic enzyme activity (e.g., cytochrome P450s) can affect the clearance rate of this compound.[2] | While difficult to control, using a larger group size can help to statistically mitigate the effects of individual metabolic differences. |
| Inaccurate Dosing: Errors in dose preparation or administration can lead to significant variability. | Ensure accurate and consistent preparation of the dosing solution and precise administration to each animal based on their body weight. |
Frequently Asked Questions (FAQs)
Q1: What is the known pharmacokinetic profile of this compound in animal models?
A1: this compound is known to have a short half-life in vivo. For instance, in a study with athymic nude mice, after a single intraperitoneal dose of 80 mg/kg, plasma concentrations of this compound dropped below 1 µM within 3 hours.[3] However, the concentration in tumor tissue remained at micromolar levels for at least 12 hours, suggesting some tumor retention.[3] Another study in rats indicated extensive in vivo metabolism, contributing to its rapid clearance.[2]
Q2: What are the primary strategies to extend the in vivo half-life of this compound?
A2: The main strategies focus on maintaining a therapeutic concentration of the drug over a longer period. These include:
-
Formulation-Based Approaches:
-
Liposomal Encapsulation: Encapsulating this compound within liposomes can protect it from rapid metabolism and clearance, leading to a longer circulation time.
-
Polymeric Nanoparticles: Formulating this compound into biodegradable nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), can provide sustained drug release.
-
PEGylation: Covalently attaching polyethylene glycol (PEG) to the molecule can increase its hydrodynamic size, reducing renal clearance and prolonging its half-life.
-
-
Administration-Based Approaches:
-
Continuous Infusion: Using implantable osmotic pumps to deliver a constant and controlled amount of this compound over several days or weeks.
-
Increased Dosing Frequency: While simpler, this approach can be more labor-intensive and stressful for the animals.
-
Q3: Are there any off-the-shelf formulations available to extend the half-life of this compound?
A3: Currently, there are no commercially available, ready-to-use sustained-release formulations of this compound. Researchers typically need to prepare these formulations in-house or collaborate with a specialized lab. A common simple formulation for in vivo use is a suspension in vehicles like 10% DMSO and 90% corn oil, though this does not inherently extend the half-life.[1]
Q4: How do I choose the best strategy for my experiment?
A4: The choice of strategy depends on the experimental goals, duration, and available resources.
| Strategy | Advantages | Disadvantages | Best For |
| Increased Dosing Frequency | Simple to implement, no special formulation required. | Can be stressful for animals, labor-intensive, may still result in concentration peaks and troughs. | Short-term studies where precise steady-state concentrations are not critical. |
| Liposomal/Nanoparticle Formulation | Can significantly extend half-life, potential for passive tumor targeting (EPR effect). | Requires expertise in formulation development and characterization. | Long-term efficacy studies where consistent drug exposure is important. |
| Continuous Infusion | Provides the most stable and continuous drug exposure, minimizes concentration fluctuations. | Requires surgery to implant pumps, can be more expensive. | Studies where maintaining a precise steady-state drug concentration is crucial for the experimental outcome. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different Administration Strategies of a Hypothetical Poorly Soluble Kinase Inhibitor
| Administration Strategy | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | AUC (0-24h) (ng·h/mL) |
| Oral Gavage (Suspension) | 1-2 | 500 ± 150 | 2-4 | 2,500 ± 800 |
| Intraperitoneal Injection (Solution) | 0.5-1 | 2000 ± 500 | 2-4 | 6,000 ± 1,500 |
| Liposomal Formulation (i.v.) | 0.25 | 5000 ± 1000 | 18-24 | 40,000 ± 8,000 |
| PLGA Nanoparticles (s.c.) | 4-8 | 800 ± 200 | 24-48 | 15,000 ± 3,000 |
| Continuous Infusion (s.c. pump) | N/A (steady state) | 600 ± 100 (Css) | N/A | 14,400 ± 2,400 |
Data are hypothetical and for illustrative purposes to compare different delivery methods. Actual values for this compound would need to be determined experimentally.
Experimental Protocols
Protocol 1: General Method for Preparation of this compound-Loaded Liposomes
This protocol is a general guideline and requires optimization for this compound.
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) and this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids.
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Quantify the encapsulation efficiency by disrupting the liposomes with a suitable solvent and measuring the this compound concentration using HPLC.
-
Protocol 2: General Method for Continuous Infusion using Osmotic Pumps
-
Pump Selection and Preparation:
-
Choose an osmotic pump with the desired flow rate and duration for your study.
-
Prepare a sterile solution of this compound in a vehicle compatible with the pump's internal reservoir (e.g., DMSO, PEG 300). The solubility of this compound in the chosen vehicle must be determined to ensure the desired concentration can be achieved.
-
Fill the pump with the this compound solution under sterile conditions according to the manufacturer's instructions.
-
-
Surgical Implantation:
-
Anesthetize the animal (e.g., mouse or rat) using an approved protocol.
-
Surgically implant the osmotic pump subcutaneously in the dorsal region.
-
If intravenous infusion is required, a catheter will be attached to the pump and surgically inserted into a major blood vessel (e.g., jugular vein).
-
-
Post-Operative Care:
-
Provide appropriate post-operative care, including analgesics and monitoring for any signs of distress or infection.
-
-
Study Execution:
-
The pump will begin delivering the drug at a constant rate after a short priming period.
-
Monitor the animals throughout the study for therapeutic efficacy and any signs of toxicity.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Epidermal growth factor receptor (EGFR) inhibitor this compound reverses ABCG2-mediated multidrug resistance in non-small cell lung cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the epidermal growth factor receptor tyrosine kinase by this compound in human A431 tumors in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PD153035 and Gefitinib: Potency and Specificity as EGFR Inhibitors
In the landscape of targeted cancer therapy, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have emerged as a cornerstone for treating various malignancies. Among these, PD153035 and gefitinib represent two quinazoline-based ATP-competitive inhibitors that have been instrumental in both research and clinical settings. This guide provides a detailed comparison of their potency and specificity, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Potency: A Tale of Two Inhibitors
The potency of an inhibitor is a critical measure of its effectiveness. In the context of EGFR inhibitors, this is often quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
This compound stands out as an exceptionally potent inhibitor of EGFR. Multiple sources confirm its remarkable potency, with IC50 values in the picomolar range. Specifically, its IC50 for EGFR tyrosine kinase activity has been reported to be as low as 25 pM, with a Ki of 6 pM[1]. Another source reports a similar IC50 of 29 pM and a Ki of 5.2 pM[2][3]. This high potency translates to the rapid suppression of EGFR autophosphorylation at low nanomolar concentrations in various cell lines[1].
Gefitinib, while also a potent EGFR inhibitor, generally exhibits IC50 values in the nanomolar to micromolar range. For instance, gefitinib inhibits EGFR tyrosine phosphorylation at specific sites with IC50 values of 37 nM and 26 nM[4]. In cellular assays, the IC50 for inhibiting the growth of EGFR-driven untransformed MCF10A cells is 20 nM[4]. In EGFR-mutant lung adenocarcinoma cell lines, IC50 values can range from 13.06 nM in highly sensitive cells to over 4 µM in resistant cells[5][6].
The following table summarizes the reported potency of this compound and gefitinib against EGFR.
| Inhibitor | Target | IC50 | Ki | Reference |
| This compound | EGFR Tyrosine Kinase | 25 pM | 6 pM | [1] |
| This compound | EGFR Tyrosine Kinase | 29 pM | 5.2 pM | [2][3] |
| Gefitinib | EGFR Tyr1173 Phosphorylation | 37 nM | - | [4] |
| Gefitinib | EGFR Tyr992 Phosphorylation | 37 nM | - | [4] |
| Gefitinib | MCF10A Cell Growth | 20 nM | - | [4] |
| Gefitinib | HCC827 Cell Line | 13.06 nM | - | [6] |
| Gefitinib | PC9 Cell Line | 77.26 nM | - | [6] |
Specificity: Hitting the Right Target
Specificity is paramount for a targeted therapy, as off-target effects can lead to toxicity and reduced efficacy. Both this compound and gefitinib were designed to be selective for EGFR.
This compound demonstrates high specificity for EGFR. Studies have shown that it has little to no inhibitory effect on other tyrosine kinases such as PDGFR, FGFR, CSF-1 receptor, the insulin receptor, or Src kinases, even at concentrations as high as 50 µM[1][3]. While it does show some activity against the closely related HER2/neu receptor, this inhibition is to a lesser degree than its potent action on EGFR[7].
Gefitinib is also a selective inhibitor of the EGFR tyrosine kinase[8]. Its mechanism of action involves competing with ATP at the binding site of the enzyme, which is a common feature of many kinase inhibitors[8]. While comprehensive kinase profiling data against a wide panel of kinases is not as readily available in the provided search results for direct comparison, its clinical efficacy is primarily attributed to its inhibition of EGFR[9][10].
The table below provides a qualitative comparison of the specificity of the two inhibitors based on the available information.
| Inhibitor | Primary Target | Reported Off-Target Activity | Reference |
| This compound | EGFR | Minimal inhibition of PDGFR, FGFR, CSF-1R, InsR, Src. Some inhibition of HER2/neu at higher concentrations. | [1][3][7] |
| Gefitinib | EGFR | Selective for EGFR tyrosine kinase. | [8] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to characterize EGFR inhibitors.
EGFR Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified EGFR.
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound or gefitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well or 384-well plate, add the diluted compounds.
-
Add the EGFR enzyme and the kinase substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescent signal is proportional to the kinase activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (e.g., MTT Assay)
This assay determines the effect of the inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A431, HCC827)
-
Complete cell culture medium
-
Test compounds (this compound or gefitinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Western Blotting for EGFR Autophosphorylation
This technique is used to assess the inhibition of EGFR signaling within the cell.
Materials:
-
Cancer cell line
-
Serum-free medium
-
Epidermal Growth Factor (EGF)
-
Test compounds (this compound or gefitinib)
-
Lysis buffer
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture cells to near confluence and then serum-starve them overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with EGF for a short period (e.g., 5-15 minutes) to induce EGFR autophosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated EGFR and total EGFR. An antibody against a housekeeping protein like actin is used as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the phospho-EGFR band relative to the total EGFR band indicates the level of inhibition.
EGFR Signaling Pathway and Inhibition
The diagram below illustrates the EGFR signaling pathway and the mechanism of action of ATP-competitive inhibitors like this compound and gefitinib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cellagentech.com [cellagentech.com]
- 3. cenmed.com [cenmed.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Epidermal growth factor receptor tyrosine kinase inhibitors: similar but different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PD153035 and Erlotinib in EGFR-Mutant Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of two notable first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), PD153035 and erlotinib. This analysis is supported by experimental data on their efficacy in EGFR-mutant cell lines, detailed methodologies of key experiments, and visualizations of the underlying biological pathways and experimental procedures.
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling molecule often implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival. Small molecule tyrosine kinase inhibitors that target the ATP-binding site of the EGFR kinase domain have emerged as a cornerstone of targeted cancer therapy. This guide focuses on a comparative evaluation of this compound and erlotinib, two such inhibitors that have been instrumental in the field.
This compound is a potent and specific inhibitor of the EGFR tyrosine kinase.[1][2][3] Erlotinib is an established EGFR-TKI used in the treatment of cancers with activating EGFR mutations.[4][5] Both compounds function by competitively inhibiting the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, thereby blocking autophosphorylation and subsequent activation of downstream signaling pathways.[4][5]
Performance Data: A Quantitative Comparison
The inhibitory activity of this compound and erlotinib has been quantified in various EGFR-mutant and wild-type cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors. While direct head-to-head comparisons in the same studies are limited, the following tables summarize available data from various sources.
Table 1: Comparative Inhibitory Activity (IC50) of this compound and Erlotinib in EGFR-Mutant and Wild-Type Cell Lines
| Compound | Cell Line | EGFR Status | IC50 (nM) |
| This compound | A431 | Wild-Type (overexpressing) | <1000 |
| Erlotinib | HCC827 | Exon 19 Deletion | 4 |
| Erlotinib | NCI-H3255 | L858R | 41 |
| Erlotinib | PC-9 | Exon 19 Deletion | 7 |
| Erlotinib | H3255 | L858R | 12 |
| Erlotinib | Wild-Type EGFR | Wild-Type | 14.11 ± 0.19 |
Note: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action and Impact on Cellular Signaling
Both this compound and erlotinib exert their effects by inhibiting the tyrosine kinase activity of EGFR. This action prevents the phosphorylation of the receptor and subsequently blocks the activation of key downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[6]
Studies have shown that treatment with erlotinib leads to a significant reduction in the phosphorylation of EGFR, AKT, and ERK in sensitive EGFR-mutant cell lines.[6] For instance, in Ba/F3 cells harboring classic EGFR mutations (exon 19 deletions and L858R), erlotinib effectively inhibits the phosphorylation of EGFR, AKT, and ERK.[6] Similarly, this compound has been demonstrated to inhibit EGF-dependent EGFR phosphorylation.[2]
References
- 1. Epidermal growth factor receptor (EGFR) inhibitor this compound reverses ABCG2-mediated multidrug resistance in non-small cell lung cancer: In vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal growth factor receptor first generation tyrosine-kinase inhibitors - Martinez-Marti - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: PD153035 Versus Newer Generation EGFR Inhibitors Like Osimertinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the first-generation epidermal growth factor receptor (EGFR) inhibitor, PD153035, and the third-generation inhibitor, osimertinib. The information is curated to assist researchers and drug development professionals in understanding the evolution of EGFR inhibitors, their mechanisms of action, efficacy against various EGFR mutations, and the experimental methodologies used for their evaluation.
Introduction: The Evolution of EGFR Tyrosine Kinase Inhibitors
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in the development and progression of several cancers, most notably non-small cell lung cancer (NSCLC).[2][3] This has led to the development of EGFR tyrosine kinase inhibitors (TKIs) as a cornerstone of targeted cancer therapy.
This compound emerged as a potent and specific inhibitor of the EGFR tyrosine kinase.[4] As a first-generation TKI, it functions by reversibly competing with adenosine triphosphate (ATP) at the kinase domain of EGFR.
Osimertinib (AZD9291) represents a significant advancement as a third-generation, irreversible EGFR TKI.[5][6] It was specifically designed to be effective against tumors harboring not only the common sensitizing EGFR mutations but also the T790M resistance mutation, which is a major mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][7]
Mechanism of Action
This compound
This compound is a quinazoline-based, ATP-competitive inhibitor of the EGFR tyrosine kinase.[8] It binds reversibly to the ATP-binding pocket of the EGFR kinase domain, preventing the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.
Osimertinib
Osimertinib is a mono-anilino-pyrimidine compound that acts as an irreversible inhibitor of EGFR.[5] It forms a covalent bond with the cysteine-797 (C797) residue within the ATP-binding site of the EGFR kinase domain.[5] This irreversible binding leads to a sustained inhibition of EGFR signaling. A key feature of osimertinib is its high selectivity for mutant forms of EGFR, including sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while having significantly less activity against wild-type (WT) EGFR.[5][6] This selectivity profile contributes to a wider therapeutic window and a more favorable side-effect profile compared to earlier generation inhibitors.
Quantitative Performance Comparison
The following tables summarize the inhibitory activity (IC50 values) of this compound and osimertinib against various EGFR genotypes. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Inhibitor | EGFR Genotype | IC50 (nM) | Assay Type | Reference |
| This compound | Wild-Type (A431 cells) | 0.025 | Cell-based phosphorylation | [9] |
| Over-expressing cell lines | < 1000 | Monolayer culture | [4] | |
| Osimertinib | Wild-Type (LoVo cells) | 493.8 | Cell-based | [5] |
| Exon 19 deletion (LoVo cells) | 12.92 | Cell-based | [5] | |
| L858R | 12 | Apparent IC50 | [6] | |
| L858R/T790M (LoVo cells) | 11.44 | Cell-based | [5] | |
| L858R/T790M | 1 | Apparent IC50 | [6] | |
| Exon 19 deletion + T790M (Ba/F3 cells) | 6 | Cellular | [10] | |
| L858R + T790M (Ba/F3 cells) | 74 | Cellular | [10] | |
| G719S+T790M | ~100 | Cellular | [11] | |
| L861Q+T790M | ~100 | Cellular | [11] |
Resistance Profiles
This compound
Resistance to first-generation EGFR inhibitors like this compound is a significant clinical challenge. The primary mechanisms of acquired resistance include:
-
Secondary mutations in the EGFR kinase domain: The most common is the T790M "gatekeeper" mutation in exon 20, which increases the affinity of the receptor for ATP, thereby reducing the potency of ATP-competitive inhibitors.
-
Activation of bypass signaling pathways: Upregulation of alternative receptor tyrosine kinases (e.g., MET, HER2) can activate downstream signaling pathways independently of EGFR, rendering the cells resistant to EGFR inhibition.[12][13]
-
Constitutive activation of downstream mediators: Mutations in components of the downstream signaling cascades, such as PIK3CA or KRAS, can lead to pathway activation even when EGFR is inhibited.[12]
Osimertinib
Despite its efficacy against the T790M mutation, acquired resistance to osimertinib eventually develops. The mechanisms are diverse and can be broadly categorized as EGFR-dependent and EGFR-independent.[2][7][12]
-
EGFR-dependent mechanisms:
-
EGFR-independent mechanisms:
-
Bypass pathway activation: Amplification or activating mutations in other receptor tyrosine kinases (e.g., MET, HER2, FGFR) or signaling molecules (e.g., KRAS, BRAF, PIK3CA) can reactivate downstream pathways.[12][14]
-
Histological transformation: A subset of tumors can undergo phenotypic changes, such as transformation from NSCLC to small cell lung cancer (SCLC), which is inherently less dependent on EGFR signaling.[12][14]
-
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize EGFR inhibitors.
EGFR Kinase Assay (Biochemical)
Objective: To determine the direct inhibitory activity of a compound on the enzymatic activity of purified EGFR protein.
Materials:
-
Purified recombinant EGFR enzyme (wild-type or mutant)
-
Kinase substrate (e.g., a synthetic peptide like PTP1B (Tyr66) or a generic substrate like poly(Glu, Tyr))
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2, and 40 μg/mL BSA)[15]
-
Test compounds (this compound, osimertinib) dissolved in DMSO
-
96-well or 384-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit or phospho-specific antibodies for ELISA-based detection)
-
Plate reader (luminescence or absorbance)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: a. Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of the assay plate. b. Add the EGFR enzyme to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound binding. c. To initiate the kinase reaction, add a mixture of the kinase substrate and ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Detection: a. Luminescence-based (e.g., ADP-Glo™): Stop the kinase reaction by adding a reagent that depletes the remaining ATP. Then, add a detection reagent that converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[16] b. ELISA-based: Stop the reaction and transfer the contents to an antibody-coated plate that captures the phosphorylated substrate. Detect the captured phosphopeptide using a labeled secondary antibody.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. The percentage of inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of EGFR inhibitors on the metabolic activity and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines with known EGFR status (e.g., A549 for WT, HCC827 for exon 19 deletion, H1975 for L858R/T790M)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound, osimertinib) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the inhibitors. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.[18]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
EGFR Signaling Pathway and Inhibition Points
Caption: EGFR signaling pathway and points of inhibition by this compound and osimertinib.
Experimental Workflow for EGFR Inhibitor Screening
Caption: A typical experimental workflow for screening EGFR inhibitors using a cell-based assay.
Conclusion
The comparison between this compound and osimertinib highlights the significant evolution of EGFR inhibitors in cancer therapy. While this compound demonstrated the potential of targeting EGFR, its efficacy was limited by the development of resistance, primarily through the T790M mutation. Osimertinib, with its irreversible mechanism and selectivity for mutant EGFR, including T790M, represents a major therapeutic advance, offering improved efficacy and a better safety profile. However, the emergence of new resistance mechanisms to osimertinib, such as the C797S mutation, underscores the ongoing need for the development of next-generation inhibitors and combination strategies to combat the dynamic nature of cancer. This guide provides a foundational understanding for researchers to build upon in the quest for more durable and effective cancer treatments.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellagentech.com [cellagentech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. [themednet.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. texaschildrens.org [texaschildrens.org]
PD153035 vs. AG1478: A Comparative Guide for In Vitro EGFR Inhibition Studies
For researchers, scientists, and drug development professionals, the selection of a suitable EGFR tyrosine kinase inhibitor is a critical step in designing robust in vitro studies. This guide provides a detailed comparison of two widely used first-generation EGFR inhibitors, PD153035 and AG1478, highlighting the advantages of this compound in terms of potency and specificity, supported by experimental data and detailed protocols.
Executive Summary
Both this compound and AG1478 are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival, and a frequent target in cancer therapy. While both compounds effectively block EGFR signaling, in vitro evidence suggests that this compound exhibits significantly higher potency and a more specific inhibitory profile compared to AG1478. This makes this compound a potentially more advantageous tool for in vitro studies where precise and potent target inhibition is paramount.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for this compound and AG1478 based on cell-free and cell-based assays.
| Parameter | This compound | AG1478 | Reference |
| Target | EGFR Tyrosine Kinase | EGFR Tyrosine Kinase | [1] |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor | [1] |
| Potency (Ki) | 5.2 pM | Not explicitly found | [1] |
| Potency (IC50, cell-free) | 25 pM | 3 nM | [2] |
| Cellular EGFR Autophosphorylation Inhibition | >75 nM (complete inhibition) | Effective at 0.1 µmol/l (≥61% inhibition) | [1][3] |
| Specificity | Highly specific for EGFR; inhibits other kinases at micromolar or higher concentrations. Shows some activity against HER2/neu at higher concentrations (1400-2800 nM). | Selective for EGFR over HER2-Neu, PDGFR, Trk, Bcr-Abl, and InsR. However, it has been shown to inhibit PI4KA and protein kinase CK2 at micromolar concentrations. | [4][5][6][7] |
| Off-Target Effects | Can reverse ABCG2-mediated multidrug resistance. May have EGFR-independent effects on RAR-β upregulation through DNA intercalation and histone acetylation. | Can inhibit PI4KA and protein kinase CK2. May have off-target effects on neurotrophin release. | [6][7][8][9][10] |
Key Advantages of this compound for In Vitro Studies
Based on the available data, this compound presents several key advantages over AG1478 for in vitro research:
-
Exceptional Potency: With a Ki value in the picomolar range (5.2 pM) and a cell-free IC50 of 25 pM, this compound is orders of magnitude more potent than AG1478 (IC50 of 3 nM).[1][2] This allows for the use of lower concentrations in experiments, minimizing the potential for off-target effects.
-
High Specificity: this compound is reported to be highly specific for the EGFR tyrosine kinase, with significantly less activity against other kinases until micromolar concentrations are reached.[4] While it can inhibit HER2/neu, this occurs at much higher concentrations than those required for EGFR inhibition.[5] In contrast, AG1478 has been shown to inhibit other kinases like PI4KA and CK2, which could confound experimental results.[6][7]
-
Well-Characterized Cellular Activity: The concentration required for complete inhibition of EGF-dependent EGFR autophosphorylation in cells is well-defined for this compound (>75 nM).[1] This provides a clear therapeutic window for in vitro studies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a general workflow for evaluating EGFR inhibitors in vitro.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Workflow for evaluating EGFR inhibitors in vitro.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line (e.g., A431, MCF-7)
-
Complete culture medium
-
This compound and AG1478
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and AG1478 in complete culture medium.
-
Remove the overnight culture medium and replace it with medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.
Western Blot for EGFR Phosphorylation
This protocol is used to determine the inhibitory effect of this compound and AG1478 on EGFR autophosphorylation.
Materials:
-
Cancer cell line
-
Serum-free culture medium
-
This compound and AG1478
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or AG1478 for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated EGFR levels to total EGFR and the loading control (β-actin).
In Vitro EGFR Kinase Assay (Cell-Free)
This protocol is used to determine the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Kinase reaction buffer
-
ATP
-
Peptide substrate (e.g., a poly(Glu, Tyr) 4:1)
-
This compound and AG1478
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant EGFR kinase, and the peptide substrate.
-
Add serial dilutions of this compound or AG1478 to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
For in vitro studies requiring a highly potent and specific inhibitor of EGFR, this compound demonstrates clear advantages over AG1478. Its picomolar potency allows for the use of very low concentrations, minimizing the risk of off-target effects and providing a cleaner system for dissecting EGFR-specific signaling events. While AG1478 remains a useful tool, researchers should be mindful of its lower potency and potential for off-target activities when interpreting experimental data. The choice of inhibitor should ultimately be guided by the specific requirements of the study and a thorough understanding of each compound's pharmacological profile.
References
- 1. selleckchem.com [selleckchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Epidermal growth factor receptor (EGFR) inhibitor this compound reverses ABCG2-mediated multidrug resistance in non-small cell lung cancer: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects of epidermal growth factor receptor antagonists mediate retinal ganglion cell disinhibited axon growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Western Blot Results: A Comparative Guide to PD153035 and EGFR siRNA Knockdown
For researchers, scientists, and drug development professionals investigating the epidermal growth factor receptor (EGFR) signaling pathway, accurate validation of experimental results is paramount. Western blotting is a cornerstone technique for assessing EGFR expression and activation. This guide provides a comprehensive comparison of two common methods for validating Western blot findings: the use of the EGFR tyrosine kinase inhibitor PD153035 and siRNA-mediated knockdown of EGFR. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate validation strategy.
Performance Comparison: this compound vs. EGFR siRNA
The choice between a small molecule inhibitor like this compound and a genetic tool such as siRNA depends on the specific experimental question. This compound offers a rapid and reversible method to inhibit EGFR's kinase activity, thereby blocking its downstream signaling. In contrast, siRNA provides a way to reduce the total amount of EGFR protein, which can reveal the kinase-independent functions of the receptor.
A study comparing a chemical inhibitor of EGFR (AEE788, which functions similarly to this compound by inhibiting the EGFR tyrosine kinase) with EGFR siRNA revealed differential effects on downstream signaling pathways.[1] While both methods can effectively inhibit EGFR signaling, the specific molecular consequences can vary. For instance, in some cell lines, the inhibitor and siRNA may have opposing effects on the phosphorylation of key signaling molecules like mTOR and Akt.[1]
| Treatment | Target | Effect on Total EGFR | Effect on Phospho-EGFR (p-EGFR) | Onset of Action | Duration of Effect | Potential for Off-Target Effects |
| This compound | EGFR Tyrosine Kinase Activity | No direct effect on total protein levels.[2] | Potent inhibition of autophosphorylation.[2] | Rapid (minutes to hours). | Reversible upon removal of the compound. | High, dependent on inhibitor specificity. |
| EGFR siRNA | EGFR mRNA | Significant reduction in total protein levels (e.g., up to 90% knockdown).[3] | Consequent reduction in p-EGFR levels due to decreased total protein. | Slower (typically 24-72 hours).[4][5] | Long-lasting (several days). | Can occur, requires careful selection of siRNA sequences and controls. |
Note: The quantitative data presented is a synthesis from multiple sources. A direct head-to-head quantitative comparison in a single study was not available in the initial search. The level of protein reduction with siRNA and the extent of phosphorylation inhibition with this compound can vary depending on the cell line, experimental conditions, and the specific reagents used.
Experimental Protocols
Accurate and reproducible results are contingent on meticulous experimental execution. Below are detailed protocols for siRNA-mediated knockdown of EGFR and treatment with the EGFR inhibitor this compound, followed by Western blot analysis.
EGFR siRNA Knockdown and Western Blot Analysis
This protocol outlines the steps for transiently transfecting cells with EGFR siRNA to reduce EGFR expression, followed by protein analysis.
Materials:
-
EGFR-targeting siRNA and a non-targeting scramble siRNA control
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Cell culture medium and supplements
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-EGFR, anti-phospho-EGFR (e.g., Tyr1173), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 50 nM of EGFR siRNA or scramble siRNA into Opti-MEM™ I medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ I medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh, serum-free medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
After the incubation, add serum-containing medium to the cells and continue to incubate for 24-72 hours.[4][6]
-
-
Cell Lysis:
-
After the desired incubation period, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.[7]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.[7][8]
-
This compound Treatment and Western Blot Analysis
This protocol describes the treatment of cells with the EGFR inhibitor this compound to assess its effect on EGFR phosphorylation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture medium and supplements
-
Serum-free medium
-
Epidermal Growth Factor (EGF)
-
The same materials for cell lysis, protein quantification, and Western blotting as listed in the siRNA protocol.
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed cells in a 6-well plate and allow them to reach 70-80% confluency.
-
To reduce basal levels of EGFR phosphorylation, serum-starve the cells by incubating them in serum-free medium for 16-24 hours prior to treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in serum-free medium to the desired final concentration (e.g., 100 nM to 1 µM). A dose-response experiment is recommended to determine the optimal concentration for your cell line.[2]
-
Add the this compound-containing medium to the cells and incubate for the desired duration (e.g., 1-4 hours).
-
-
EGF Stimulation:
-
To induce EGFR phosphorylation, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.[8]
-
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 3-5 from the "EGFR siRNA Knockdown and Western Blot Analysis" protocol. When probing the Western blot, it is crucial to use an antibody specific for phosphorylated EGFR (p-EGFR) in addition to an antibody for total EGFR to assess the inhibitory effect of this compound.
Visualizing the Mechanisms
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling Pathway and Points of Intervention.
Caption: Comparative Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4.2. EGFR siRNA Transfection [bio-protocol.org]
- 5. Co-delivery of PD-L1- and EGFR-targeting siRNAs by synthetic PEG12-KL4 peptide to the lungs as potential strategy against non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. bio-rad.com [bio-rad.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison: EGFR Inhibition via PD153035 vs. CRISPR/Cas9 Knockout
In the landscape of cancer research and drug development, precise targeting of the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of therapeutic strategy for numerous malignancies. Two powerful techniques have emerged for interrogating and disrupting EGFR function: the use of small molecule inhibitors like PD153035 and the revolutionary gene-editing tool, CRISPR/Cas9. This guide provides a comparative analysis of these two methodologies, offering researchers, scientists, and drug development professionals a clear overview of their respective effects, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Approaches
This compound is a potent and specific tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding site within the intracellular kinase domain of EGFR.[1][2][3] This reversible inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades that drive cell proliferation and survival.[1][4] In contrast, CRISPR/Cas9 facilitates the permanent disruption of the EGFR gene itself. By guiding the Cas9 nuclease to a specific locus on the EGFR gene, typically in an early exon, the system introduces a double-strand break. The subsequent error-prone repair by the cell's non-homologous end joining (NHEJ) machinery leads to insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon, effectively knocking out protein expression.[5][6]
Comparative Efficacy and Cellular Effects
Both this compound and CRISPR/Cas9-mediated EGFR knockout have been shown to effectively inhibit EGFR signaling and suppress the growth of EGFR-dependent cancer cells. However, the nature and extent of their effects can differ.
Table 1: Comparison of this compound and CRISPR/Cas9 EGFR Knockout Effects
| Feature | This compound (EGFR Inhibitor) | CRISPR/Cas9 (EGFR Knockout) |
| Target | EGFR Tyrosine Kinase Activity | EGFR Gene |
| Mechanism | Reversible ATP-competitive inhibition | Permanent gene disruption |
| Effect on EGFR Protein | Inhibition of phosphorylation; no change in protein expression level[1] | Complete ablation of protein expression[2][5] |
| Specificity | Highly specific for EGFR, with some off-target effects reported at higher concentrations[1] | Highly specific to the targeted gene sequence, with potential for off-target gene editing that can be minimized with careful guide RNA design |
| Phenotypic Effects | Dose-dependent inhibition of proliferation and colony formation in EGFR-overexpressing cells[1] | Significant reduction in cell proliferation, colony formation, and migration[7] |
| Reversibility | Effects are reversible upon removal of the compound[1] | Effects are permanent and heritable in daughter cells |
| Compensation Mechanisms | Cells may develop resistance through mutations in the EGFR kinase domain or activation of bypass signaling pathways | Cells may adapt through upregulation of compensatory signaling pathways (e.g., other receptor tyrosine kinases)[8] |
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound and CRISPR/Cas9 to target EGFR in commonly used cancer cell lines.
Table 2: IC50 Values for this compound in EGFR-Overexpressing Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A-431 | Epidermoid Carcinoma | ~0.014[3] |
| MDA-MB-468 | Breast Cancer | <1[1] |
| HN5 | Head and Neck Squamous Cell Carcinoma | <1[1] |
Table 3: Effects of CRISPR/Cas9-Mediated EGFR Knockout on Cell Viability and Colony Formation
| Cell Line | Assay | % Reduction vs. Wild-Type |
| A549 | Cell Viability (MTT Assay) | Significant decrease in cell viability[9] |
| A549 | Colony Formation Assay | Significant reduction in the number and size of colonies[7] |
| RC21 | Clonogenic Assay | Significant reduction in cell proliferation and colony formation[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
This compound Treatment and Cell Viability (MTT) Assay
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
CRISPR/Cas9-Mediated EGFR Knockout and Validation
-
Guide RNA Design: Design two or more single-guide RNAs (sgRNAs) targeting an early exon of the EGFR gene.
-
Vector Construction: Clone the sgRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the Cas9/sgRNA plasmids into A549 or A-431 cells using a lipid-based transfection reagent.
-
Selection: Select for transfected cells using an appropriate antibiotic or by fluorescence-activated cell sorting (FACS) if a fluorescent reporter is used.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution.
-
Genomic DNA Validation: Extract genomic DNA from the clones and perform PCR amplification of the target region followed by Sanger sequencing to identify indels.
-
Western Blot Validation: Prepare whole-cell lysates from wild-type and knockout clones. Perform western blotting using an anti-EGFR antibody to confirm the absence of EGFR protein in the knockout clones.[2] A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.[9]
Western Blot Analysis of EGFR Phosphorylation
-
Cell Culture and Treatment: Culture A-431 cells to 70-80% confluency. For this compound experiments, pre-treat cells with the inhibitor for 1-2 hours before stimulating with 100 ng/mL EGF for 10 minutes. For CRISPR knockout analysis, no treatment is necessary.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
Visualizing the Concepts
To further clarify the methodologies and pathways discussed, the following diagrams have been generated.
Caption: EGFR Signaling Pathway.
Caption: Comparative Experimental Workflow.
Caption: this compound Inhibition vs. CRISPR Knockout.
References
- 1. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. CRISPR-mediated ablation of overexpressed EGFR in combination with sunitinib significantly suppresses renal cell carcinoma proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Genes Involved in EGF-Induced Apoptosis Using CRISPR/Cas9 Knockout Screening: Implications for Novel Therapeutic Targets in EGFR-Overexpressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multi-kinase compensation rescues EGFR knockout in a cell line model of head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genome-wide CRISPR screening reveals genetic modifiers of mutant EGFR dependence in human NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PD153035 and Afatinib in Head and Neck Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two prominent tyrosine kinase inhibitors, PD153035 and afatinib, in the context of head and neck cancer cells. This document synthesizes available preclinical data to objectively evaluate their mechanisms of action, efficacy, and the experimental approaches used to assess their performance.
Introduction: Targeting EGFR in Head and Neck Cancer
Head and neck squamous cell carcinoma (HNSCC) is frequently characterized by the overexpression of the epidermal growth factor receptor (EGFR), making it a key therapeutic target.[1] EGFR activation triggers downstream signaling pathways, such as the Ras/Raf/MAPK and PI3K/Akt pathways, which are crucial for regulating cell proliferation and survival.[2] Both this compound and afatinib are small molecule inhibitors that target the tyrosine kinase domain of EGFR, but they exhibit distinct pharmacological profiles.
This compound is a highly specific and potent inhibitor of the EGFR tyrosine kinase.[3] Its mechanism involves competitively blocking the ATP binding site within the kinase domain, thereby inhibiting EGFR autophosphorylation and subsequent downstream signaling.[1]
Afatinib , on the other hand, is an irreversible, second-generation pan-ErbB family inhibitor. It covalently binds to and inhibits not only EGFR (ErbB1) but also other members of the ErbB family, namely HER2 (ErbB2) and HER4 (ErbB4).[4][5] This broader spectrum of activity may offer advantages in overcoming resistance mechanisms that can arise from the activation of other ErbB family members.
Performance and Efficacy: A Quantitative Comparison
Direct head-to-head comparative studies of this compound and afatinib in the same panel of head and neck cancer cell lines are limited in the publicly available literature. However, data from independent studies provide insights into their respective potencies.
In Vitro Growth Inhibition
Afatinib has been evaluated against a range of HNSCC cell lines, demonstrating potent growth-inhibitory effects with varying IC50 values, as summarized in the table below.
| Cell Line | IC50 of Afatinib (µM) | Reference |
| SCC1 | ~2 | [6] |
| SCC10B | ~2 | [6] |
| Detroit 562 | Varies (data in ref) | [7] |
| FaDu | Varies (data in ref) | [7] |
| SCC25 | Varies (data in ref) | [7] |
| KYSE270 | < 0.1 | [8] |
| SAS | < 0.1 | [8] |
Effects on Cell Cycle and Apoptosis
Afatinib has been shown to induce a G1 cell cycle arrest in HNSCC cells.[6] While some studies suggest that afatinib alone or in combination with radiation does not significantly induce apoptosis (as measured by the sub-G1 fraction),[6] other reports indicate that it can induce apoptosis in HNSCC cell lines.[10] This discrepancy may be cell line-dependent or related to the specific experimental conditions.
This compound, like other tyrosine kinase inhibitors, has been shown to induce apoptosis in cancer cell lines where EGFR signaling is a key driver of survival.[1]
Signaling Pathways and Mechanisms of Action
Both this compound and afatinib exert their anti-cancer effects by inhibiting the EGFR signaling pathway. The following diagram illustrates the targeted pathway.
Caption: Inhibition of the EGFR signaling pathway by this compound and afatinib.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of this compound and afatinib in head and neck cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic effects of drugs on cancer cell lines.
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: HNSCC cell lines (e.g., SCC1, SCC10B, FaDu) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or afatinib (e.g., 0.1 to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a final concentration of 0.5 mg/mL.
-
Incubation: Plates are incubated for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to calculate the percentage of cell viability relative to untreated controls and to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
Detailed Protocol:
-
Cell Treatment: HNSCC cells are treated with this compound or afatinib at the desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for EGFR Phosphorylation
This technique is used to assess the inhibitory effect of the drugs on EGFR activation.
Caption: Workflow for Western blot analysis of EGFR phosphorylation.
Detailed Protocol:
-
Cell Treatment and Lysis: HNSCC cells are treated with the inhibitors. After treatment, cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR). A primary antibody against total EGFR and a loading control (e.g., β-actin or GAPDH) are used on separate blots or after stripping for normalization.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and afatinib are effective inhibitors of EGFR signaling in head and neck cancer cells. Afatinib, with its broader inhibition of the ErbB family, may offer an advantage in certain contexts, as reflected by its low IC50 values in some HNSCC cell lines.[4][8] this compound demonstrates high specificity and potency for EGFR.[3]
The selection of an appropriate inhibitor for further preclinical or clinical investigation will depend on the specific molecular characteristics of the HNSCC subtype and the desired therapeutic strategy. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of these and other novel targeted therapies in the fight against head and neck cancer. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of the relative potencies of this compound and afatinib in a broader panel of HNSCC cell lines.
References
- 1. Investigational EGFR-targeted therapies in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EGFR and Src Pathways in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Afatinib efficacy against squamous cell carcinoma of the head and neck cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Afatinib radiosensitizes head and neck squamous cell carcinoma cells by targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]
Evaluating the Synergistic Effects of PD153035 with Other Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
PD153035 is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its targeted mechanism of action makes it a compelling candidate for combination therapies aimed at enhancing anti-cancer efficacy and overcoming drug resistance. This guide provides a comparative analysis of the synergistic effects of this compound with other anticancer drugs, supported by experimental data and detailed protocols to aid in the design and evaluation of future research.
Synergistic Combinations with this compound
This compound and Topotecan in Non-Small Cell Lung Cancer
A significant challenge in chemotherapy is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters like ABCG2. The combination of this compound with the topoisomerase I inhibitor topotecan has shown remarkable synergy in overcoming ABCG2-mediated MDR in non-small cell lung cancer (NSCLC).
The following table summarizes the in vitro cytotoxicity of topotecan and this compound, alone and in combination, on the ABCG2-overexpressing H460/MX20 NSCLC cell line and its parental H460 cell line. The combination index (CI) is used to quantify the interaction between the two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug | IC50 (nM) | Combination | Fold Reversal | Combination Index (CI) |
| H460 | Topotecan | 15.3 ± 2.1 | - | - | - |
| This compound | > 10,000 | - | - | - | |
| Topotecan + this compound (1 µM) | 13.8 ± 1.9 | - | 1.1 | - | |
| H460/MX20 | Topotecan | 485.6 ± 35.7 | - | - | - |
| This compound | > 10,000 | - | - | - | |
| Topotecan + this compound (1 µM) | 30.2 ± 4.5 | 16.1 | < 1 |
Data adapted from a study on the reversal of ABCG2-mediated multidrug resistance.
-
Cell Culture: Human NSCLC cell lines H460 (parental) and H460/MX20 (topotecan-resistant, ABCG2-overexpressing) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, topotecan, or a combination of both for 72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves. The combination index (CI) is determined using the Chou-Talalay method to assess the nature of the drug interaction.
Experimental Workflow for In Vitro Cytotoxicity Assay.
This compound and Anti-EGFR Monoclonal Antibody (C225)
Combining a small molecule EGFR tyrosine kinase inhibitor like this compound with a monoclonal antibody that blocks the extracellular domain of the receptor, such as C225 (Cetuximab), represents a dual-targeting strategy that can lead to enhanced antitumor activity.[1]
-
Cell Culture: A431 cells, which overexpress EGFR, are maintained in DMEM supplemented with 10% fetal bovine serum.
-
Cell Seeding: Cells are seeded at a low density (e.g., 500 cells per 60-mm dish) to allow for the formation of distinct colonies.
-
Drug Treatment: The day after seeding, cells are treated with this compound, C225, or the combination of both at various concentrations. The medium containing the drugs is refreshed every 3-4 days.
-
Colony Formation: Cells are allowed to grow for 10-14 days until visible colonies are formed.
-
Colony Staining and Counting: The medium is removed, and the colonies are washed with PBS, fixed with methanol, and stained with a solution of crystal violet. The number of colonies (defined as a cluster of ≥50 cells) is counted.
-
Data Analysis: The plating efficiency and surviving fraction are calculated for each treatment condition. The synergistic effect is determined by comparing the growth inhibition of the combination treatment to that of the individual agents.
Mechanism of Dual EGFR Inhibition.
Conclusion
The combination of this compound with other anticancer agents presents a promising strategy to enhance therapeutic efficacy. The synergistic effect with topotecan highlights its potential in overcoming multidrug resistance, a major hurdle in cancer treatment. Furthermore, the enhanced antitumor activity observed with the anti-EGFR monoclonal antibody C225 suggests that a multi-pronged attack on the EGFR signaling pathway can be highly effective. The detailed protocols provided in this guide are intended to facilitate further research into these and other potential synergistic combinations involving this compound, ultimately contributing to the development of more effective cancer therapies.
References
The Precision Advantage: Why PD153035 is the Researcher's Choice Over Less Specific Tyrosine Kinase Inhibitors
For researchers in oncology, signal transduction, and drug discovery, the choice of a tyrosine kinase inhibitor (TKI) can significantly impact the validity and clarity of experimental results. While a broad-spectrum TKI might seem advantageous, a highly specific inhibitor offers unparalleled precision. This guide provides a comprehensive comparison of PD153035 with less specific alternatives like gefitinib and erlotinib, highlighting why the former is often the superior tool for targeted research.
This compound is an exceptionally potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Its high specificity minimizes the confounding off-target effects often associated with broader-spectrum TKIs, ensuring that observed biological responses can be confidently attributed to the inhibition of EGFR signaling. This makes this compound an invaluable tool for dissecting the specific roles of EGFR in cellular processes and for validating it as a therapeutic target.
Unparalleled Potency and Specificity of this compound
This compound distinguishes itself from other TKIs through its remarkable potency and specificity for EGFR. It inhibits EGFR with a picomolar inhibition constant (Ki) and an IC50 in the picomolar to low nanomolar range, demonstrating a significantly higher potency—by orders of magnitude—than many other TKIs.[1]
| Inhibitor | Target | IC50 / Ki | Reference |
| This compound | EGFR | Ki = 5 pM, IC50 = 25 pM | [1] |
| HER2/neu | IC50 >1400 nM | [2] | |
| Other Tyrosine Kinases | Micromolar or higher concentrations | [1] | |
| Gefitinib | EGFR | IC50 = 37 nM | |
| Erlotinib | EGFR | IC50 = 2 nM |
This table summarizes the reported inhibitory concentrations of this compound, gefitinib, and erlotinib against their primary target, EGFR, and highlights the significantly higher concentrations of this compound required to inhibit other kinases.
In contrast, less specific TKIs such as gefitinib and erlotinib, while effective EGFR inhibitors, are known to interact with a broader range of kinases. This promiscuity can lead to off-target effects, complicating data interpretation. For instance, erlotinib has been shown to inhibit other kinases like serine/threonine kinase 10 (STK10), which can lead to unintended biological consequences such as enhanced lymphocytic activity.[4] Similarly, gefitinib has been demonstrated to have off-target effects on kinases such as MAPK10 and PIM-1.[5][6]
The high specificity of this compound for EGFR, with minimal impact on other kinases except at significantly higher concentrations, ensures that researchers can investigate the direct consequences of EGFR inhibition with high confidence.[1][2]
Visualizing the Specificity: EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the precise point of intervention by this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Assessing Kinase Inhibitor Specificity
To empirically determine and compare the specificity of tyrosine kinase inhibitors like this compound, a series of well-defined experimental protocols are employed.
Biochemical Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a panel of purified tyrosine kinases.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate is then quantified, typically using radioactivity, fluorescence, or luminescence.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Dilute the purified kinase and substrate (e.g., a synthetic peptide) to their working concentrations in the reaction buffer.
-
Prepare serial dilutions of the inhibitor (e.g., this compound, gefitinib, erlotinib) in DMSO and then in the reaction buffer.
-
Prepare a solution of ATP, often radiolabeled with ³²P or ³³P, in the reaction buffer.
-
-
Reaction Incubation:
-
In a microplate, combine the kinase, substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the amount of radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phosphorylation Assay
This assay assesses the inhibitor's ability to block kinase activity within a cellular context.
Objective: To measure the inhibition of EGFR autophosphorylation in cells treated with the inhibitor.
Principle: Cells expressing the target kinase are treated with the inhibitor, followed by stimulation with a ligand (e.g., EGF) to induce kinase activation and autophosphorylation. The level of phosphorylated kinase is then measured, typically by Western blotting or ELISA.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells known to express EGFR (e.g., A431 cells) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Starve the cells in serum-free media for several hours to reduce basal EGFR phosphorylation.
-
Treat the cells with serial dilutions of the inhibitor for a defined period (e.g., 1-2 hours).
-
-
Ligand Stimulation:
-
Stimulate the cells with a known concentration of EGF for a short period (e.g., 5-15 minutes) to induce EGFR autophosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
-
Detection (Western Blot):
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for total EGFR as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-EGFR and total EGFR.
-
Normalize the p-EGFR signal to the total EGFR signal.
-
Plot the percentage of inhibition of phosphorylation against the inhibitor concentration to determine the cellular IC50.
-
Cell Proliferation Assay (MTT Assay)
This assay evaluates the downstream functional consequence of kinase inhibition on cell viability and proliferation.
Objective: To determine the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., A431) in a 96-well plate at a predetermined density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of the inhibitor.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizing the Experimental Workflow
The following diagram outlines the typical workflow for evaluating a tyrosine kinase inhibitor.
Caption: Experimental workflow for tyrosine kinase inhibitor evaluation.
Conclusion: The Clear Choice for Targeted Research
References
- 1. A specific inhibitor of the epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of PD153035 and Clinically Approved EGFR TKIs
This guide provides a comparative overview of the in vivo efficacy of the experimental Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), PD153035, and a selection of clinically approved EGFR TKIs: Gefitinib, Erlotinib, Afatinib, Osimertinib, and Dacomitinib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison based on available preclinical data.
Introduction to EGFR Tyrosine Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a key oncogenic driver in several cancers, most notably in Non-Small Cell Lung Cancer (NSCLC). EGFR TKIs are a class of targeted therapies that have revolutionized the treatment of EGFR-mutant tumors. These inhibitors block the kinase activity of the receptor, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival. This guide focuses on the in vivo preclinical evidence of anti-tumor activity for this compound in comparison to established first, second, and third-generation EGFR TKIs.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anti-tumor efficacy of this compound and clinically approved EGFR TKIs in various xenograft models. It is important to note that direct head-to-head in vivo comparative studies between this compound and the approved TKIs are limited in the publicly available literature. The data for this compound primarily highlights its role in reversing multidrug resistance and its pharmacokinetic properties.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | Epidermoid Carcinoma | A431 | 80 mg/kg, single i.p. dose | Not reported as TGI | Rapidly suppressed EGFR tyrosine phosphorylation by 80-90%.[1] |
| This compound + Topotecan | Non-Small Cell Lung Cancer | H460/MX20 | Not specified | Not reported as TGI | Exhibited significant synergistic anticancer activity.[2] |
Table 2: In Vivo Efficacy of Clinically Approved EGFR TKIs in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Gefitinib | Non-Small Cell Lung Cancer | H358R (cisplatin-resistant) | Not specified | 52.7% ± 3.1% |
| Gefitinib | Non-Small Cell Lung Cancer | H358 | Not specified | 28.0% ± 1.4% |
| Erlotinib | Non-Small Cell Lung Cancer | H460a | 100 mg/kg | 71% |
| Erlotinib | Non-Small Cell Lung Cancer | A549 | 100 mg/kg | 93% |
| Afatinib | Various | Wide range of xenografts | Not specified | Induces tumor shrinkage in various models.[2] |
| Osimertinib | Non-Small Cell Lung Cancer (EGFRm) | PC9 (brain metastases model) | 5 mg/kg | Significant tumor regression.[3] |
| Dacomitinib | Glioblastoma (EGFR-amplified) | Patient-derived xenografts | Not specified | Strongly impaired in vivo tumor growth rate.[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of in vivo efficacy data. Below are generalized experimental protocols based on the cited literature for evaluating EGFR TKIs in xenograft models.
1. Cell Lines and Culture: Human cancer cell lines with known EGFR status (e.g., A431 for high EGFR expression, PC-9 for EGFR exon 19 deletion, H1975 for T790M mutation) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Animal Models: Immunodeficient mice, such as athymic nude mice or SCID mice, are typically used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment.
3. Xenograft Implantation: A suspension of cancer cells (typically 1 x 106 to 5 x 106 cells) in a sterile medium, sometimes mixed with Matrigel, is subcutaneously injected into the flank of the mice. For brain metastasis models, cells are intracranially injected.
4. Tumor Growth Monitoring and Treatment Initiation: Tumor volume is measured regularly using calipers (Volume = 0.52 × length × width2). Treatment is initiated when tumors reach a predetermined size (e.g., 100-200 mm3).
5. Drug Formulation and Administration: The EGFR TKI is formulated in a suitable vehicle (e.g., 6% Captisol, or carboxymethylcellulose sodium). Administration is typically performed via oral gavage (p.o.) or intraperitoneal injection (i.p.) at specified doses and schedules (e.g., daily, weekly).
6. Efficacy Evaluation: Tumor volumes and body weights of the mice are monitored throughout the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. In some studies, survival analysis is also performed.
7. Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as Western blotting to assess the phosphorylation status of EGFR and downstream signaling proteins (e.g., Akt, Erk).
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of EGFR TKIs.
General In Vivo Efficacy Experimental Workflow
Caption: A typical workflow for assessing the in vivo efficacy of EGFR TKIs.
Logical Comparison of EGFR TKIs
Caption: Logical relationship and generational comparison of the evaluated EGFR TKIs.
Conclusion
This compound is a potent inhibitor of EGFR tyrosine kinase, and in vivo studies have demonstrated its ability to modulate EGFR signaling and act synergistically with chemotherapy. However, based on the currently available public data, a direct and comprehensive comparison of its anti-tumor efficacy with clinically approved EGFR TKIs like gefitinib, erlotinib, afatinib, osimertinib, and dacomitinib is challenging. The approved TKIs have undergone extensive preclinical and clinical evaluation, providing a wealth of in vivo efficacy data in various tumor models. This guide summarizes the available information to provide a foundation for understanding the preclinical profile of this compound in the context of established EGFR-targeted therapies. Further head-to-head in vivo studies would be necessary to definitively position the efficacy of this compound relative to the approved agents.
References
- 1. Inhibition of the epidermal growth factor receptor tyrosine kinase by this compound in human A431 tumors in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor (EGFR) inhibitor this compound reverses ABCG2-mediated multidrug resistance in non-small cell lung cancer: In vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PD153035: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides essential safety and logistical information for the proper disposal of PD153035, a potent EGFR inhibitor.
While this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), and therefore a formal safety data sheet (SDS) is not mandated, it is imperative to follow standard laboratory safety protocols for chemical waste disposal to ensure a safe working environment and environmental protection.[1]
Chemical and Physical Properties
A thorough understanding of a compound's properties is the first step toward safe handling and disposal.
| Property | Value |
| Chemical Name | 4-[(3-Bromophenyl)amino]-6,7-dimethoxyquinazoline |
| CAS Number | 153436-54-5 |
| Molecular Formula | C₁₆H₁₄BrN₃O₂ |
| Molecular Weight | 360.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. Stock solutions in DMSO are stable for up to 6 months at -20°C. |
Step-by-Step Disposal Procedures
The following procedures provide a clear, step-by-step guide for the disposal of this compound in both solid form and as a solution in dimethyl sulfoxide (DMSO).
Disposal of Solid this compound Waste
-
Collection:
-
Place all solid waste containing this compound, including unused or expired product and contaminated consumables (e.g., weigh boats, pipette tips, gloves), into a designated, clearly labeled, and sealable waste container.
-
The container should be made of a material compatible with chemical waste.
-
-
Labeling:
-
Label the waste container clearly with "this compound Solid Waste" and include the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed chemical waste management service. Do not dispose of solid this compound in general laboratory or municipal trash.
-
Disposal of this compound in DMSO Solution
-
Collection:
-
Collect all liquid waste containing this compound dissolved in DMSO in a dedicated, leak-proof, and sealable container.
-
The container must be compatible with DMSO.
-
-
Labeling:
-
Clearly label the waste container with "this compound in DMSO" and specify the approximate concentration. Include the date of accumulation.
-
-
Storage:
-
Store the sealed liquid waste container in a designated area for flammable and chemical waste, within secondary containment to prevent spills.
-
-
Disposal:
-
Dispose of the this compound in DMSO solution through a licensed hazardous waste disposal company. Do not pour down the drain.
-
Decontamination of Empty Containers
-
Triple Rinsing:
-
Thoroughly rinse the empty this compound container with a suitable solvent (e.g., ethanol or acetone) at least three times.
-
Collect the rinsate as chemical waste and add it to the appropriate liquid waste container.
-
-
Disposal of Rinsed Container:
-
Once triple-rinsed and dry, deface or remove the original label. The container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
-
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the procedures outlined above are based on established best practices for laboratory chemical waste management. The key principle is the segregation and proper containment of the chemical waste, followed by disposal through a certified waste management vendor.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the logical workflow for both solid and liquid waste streams.
Caption: Workflow for Solid this compound Disposal.
Caption: Workflow for Liquid this compound Disposal.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines for chemical waste management.
References
Personal protective equipment for handling PD153035
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of PD153035, a potent tyrosine kinase inhibitor. The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting, covering operational protocols from receipt to disposal.
Personal Protective Equipment (PPE)
Given the potent nature of this compound as a specific inhibitor of the epidermal growth factor (EGF) receptor tyrosine kinase, appropriate personal protective equipment is mandatory to prevent exposure.[1] While a specific Safety Data Sheet (SDS) for this compound is not consistently available from all suppliers, with some indicating it is not classified as a hazardous substance under specific regulations, its high potency necessitates caution.[2] The following PPE is recommended based on general guidelines for handling potent chemical compounds in a research setting.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory to protect against splashes. |
| Chemical Goggles | Recommended when there is a significant risk of splashing. | |
| Face Shield | To be used in conjunction with goggles when handling larger quantities or during procedures with a high risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common and appropriate choice for laboratory settings. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect clothing and skin from contamination. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to avoid inhalation of any airborne particles. |
| Respirator | If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Receiving and Inspection
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (153436-54-5) on the label match the order.
-
Record the date of receipt on the container.
Preparation of Stock Solutions
-
Work in a Fume Hood : All manipulations of the solid compound must be performed in a chemical fume hood.
-
Pre-weighing : If possible, order the compound pre-weighed to avoid handling the powder. If weighing is necessary, use a dedicated, clean weighing area within the fume hood.
-
Solubility : this compound is soluble in DMSO (e.g., >20 mg/mL).[3] For cell culture experiments, prepare a concentrated stock solution in sterile DMSO.
-
Dilution : Further dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.
Storage
-
Solid Compound : Store the solid compound at -20°C.
-
Stock Solutions : Store stock solutions in DMSO at -20°C or -80°C.[3] Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, weigh paper, pipette tips) |
| Liquid Waste | (e.g., unused stock solutions, contaminated media) |
| Sharps | (e.g., needles used for injections in animal studies) |
Experimental Protocols
This compound is an extremely potent inhibitor of the EGFR tyrosine kinase with an IC50 of 25 pM and a Ki of 6 pM.[4] The following are generalized protocols for its use in common laboratory experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against EGFR kinase.
Methodology:
-
Recombinant human EGFR kinase is incubated with a specific peptide substrate and ATP in a kinase buffer.
-
This compound is added at a range of concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The extent of substrate phosphorylation is quantified using methods such as radiometric assays (with [γ-32P]ATP), luminescence-based assays (measuring ATP consumption), or fluorescence-based assays (like TR-FRET).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of EGFR-dependent cancer cell lines.
Methodology:
-
Cell Seeding : Seed EGFR-dependent cancer cells (e.g., A431) in a 96-well plate at a predetermined density.
-
Compound Treatment : After allowing the cells to adhere, treat them with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation : Incubate the cells for 48 to 72 hours.
-
Viability Measurement : Measure cell viability using a standard method such as MTT, MTS, or a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis : Determine the concentration of this compound that inhibits cell growth by 50% (GI50) from the dose-response curves.
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway Inhibition by this compound
This compound acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding site in the kinase domain of EGFR, it prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. This inhibition blocks signals that lead to cell proliferation, survival, and differentiation. The two major downstream pathways affected are the RAS-RAF-MEK-ERK pathway and the PI3K-Akt pathway.[5][6]
References
- 1. This compound, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
